4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-hydroxy-3,5-di(propan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8(2)11-5-10(7-14)6-12(9(3)4)13(11)15/h5-9,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGDLTQPAQUBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147095 | |
| Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10537-86-7 | |
| Record name | 4-Hydroxy-3,5-bis(1-methylethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10537-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010537867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3,5-bis(isopropyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.998 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde (CAS No. 10537-86-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3,5-bis(isopropyl)benzaldehyde, with the CAS number 10537-86-7, is an aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of organic compounds. Its chemical structure, featuring a hydroxyl group and two sterically hindering isopropyl groups ortho to the aldehyde, imparts unique reactivity and properties. This technical guide provides a comprehensive overview of its physicochemical data, potential synthetic routes, analytical methods, and known biological activities of structurally related compounds, offering valuable insights for its application in research and drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 10537-86-7 | [1][2] |
| Molecular Formula | C₁₃H₁₈O₂ | [1] |
| Molecular Weight | 206.28 g/mol | [1] |
| Melting Point | 119-120 °C | [1] |
| Boiling Point | 291.5 °C at 760 mmHg | [1] |
| Density | 1.033 g/cm³ | [1] |
| Flash Point | 122.6 °C | [1] |
| Vapor Pressure | 0.00111 mmHg at 25°C | [1] |
| Refractive Index | 1.546 | [1] |
| pKa | 8.83 ± 0.23 (Predicted) | [1] |
| Solubility | Dichloromethane, Ethyl Acetate | [1] |
| InChI Key | WVGDLTQPAQUBMO-UHFFFAOYSA-N | |
| Canonical SMILES | CC(C)C1=CC(=CC(=C1O)C(C)C)C=O |
Synthesis and Experimental Protocols
The synthesis of this compound typically starts from 2,6-diisopropylphenol, which can be synthesized via the isopropylation of phenol. The introduction of the aldehyde group onto the 2,6-diisopropylphenol ring can be achieved through several formylation reactions common in organic chemistry. Below are detailed conceptual methodologies for these key transformations.
Synthesis of 2,6-Diisopropylphenol (Propofol)
Propofol, the precursor to the target molecule, is synthesized by the isopropylation of phenol.
-
Reaction: Phenol is reacted with isopropyl alcohol (IPA) in the vapor phase over an acid catalyst.
-
Catalyst: H-beta or H-mordenite zeolites have been shown to be effective.
-
Conditions: The reaction is typically carried out at elevated temperatures. Optimization of the phenol to IPA molar ratio, weight hourly space velocity (WHSV), and reaction temperature is crucial for maximizing the yield and selectivity for 2,6-diisopropylphenol.
-
Purification: The product mixture is cooled, and the desired 2,6-diisopropylphenol is separated from unreacted starting materials and other isomers by distillation.
Formylation of 2,6-Diisopropylphenol
The introduction of the aldehyde group at the para-position of the hydroxyl group in 2,6-diisopropylphenol can be accomplished via several established methods. The ortho positions are sterically hindered by the isopropyl groups, thus favoring para-substitution.
1. Duff Reaction
The Duff reaction is a formylation method for phenols using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[3][4]
-
Reagents: 2,6-diisopropylphenol, hexamethylenetetramine (HMTA), and an acid catalyst such as boric acid or trifluoroacetic acid.
-
Procedure:
-
2,6-diisopropylphenol and HMTA are dissolved in a suitable solvent like glycerol or acetic acid.
-
The mixture is heated, typically to around 150-160°C, for several hours.
-
The reaction mixture is then cooled and subjected to acidic hydrolysis (e.g., with aqueous sulfuric acid) to liberate the aldehyde.
-
The product is extracted with an organic solvent, and the solvent is removed under reduced pressure.
-
Purification is achieved through recrystallization or column chromatography.
-
2. Reimer-Tiemann Reaction
This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[5][6][7] While it typically favors ortho-substitution, the steric hindrance from the isopropyl groups in 2,6-diisopropylphenol would direct the formylation to the para position.
-
Reagents: 2,6-diisopropylphenol, chloroform (CHCl₃), and a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Procedure:
-
2,6-diisopropylphenol is dissolved in an aqueous solution of the strong base to form the phenoxide ion.
-
Chloroform is added to the solution, and the mixture is heated with vigorous stirring. The reaction is often carried out in a biphasic system.
-
After the reaction is complete, the mixture is cooled and acidified to neutralize the excess base and protonate the product.
-
The product is then extracted with an organic solvent.
-
The crude product is purified by column chromatography or recrystallization.
-
3. Vilsmeier-Haack Reaction
This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[8][9][10]
-
Reagents: 2,6-diisopropylphenol, N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).
-
Procedure:
-
The Vilsmeier reagent is prepared by adding POCl₃ to DMF at a low temperature (e.g., 0°C).
-
2,6-diisopropylphenol is then added to the freshly prepared Vilsmeier reagent.
-
The reaction mixture is stirred at room temperature or gently heated for a period of time.
-
The reaction is quenched by pouring it into ice-water, followed by hydrolysis, often with heating, to convert the intermediate iminium salt to the aldehyde.
-
The product is extracted and purified as in the other methods.
-
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound.
-
Method: Reverse-phase HPLC.
-
Stationary Phase: A C18 column (e.g., Newcrom R1) can be used.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid such as phosphoric acid or formic acid (for MS compatibility).
-
Detection: UV detection at an appropriate wavelength.
-
Application: This method can be used for purity assessment, quantitative analysis, and for monitoring the progress of synthesis reactions. It is also scalable for preparative separation to isolate impurities.
Biological Activity and Signaling Pathways
Research on the parent molecule, benzaldehyde, has shown that it can suppress multiple signaling pathways in cancer cells by regulating the protein-protein interactions mediated by the 14-3-3ζ isoform. This provides a potential, albeit indirect, framework for understanding how benzaldehyde derivatives might exert biological effects.
Benzaldehyde's Impact on 14-3-3ζ Mediated Signaling
The 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to a multitude of partner proteins, thereby influencing their activity, localization, and stability. The ζ isoform, in particular, is often overexpressed in cancer and acts as a hub for oncogenic signaling. Benzaldehyde has been shown to disrupt the interaction between 14-3-3ζ and its client proteins.
Caption: Benzaldehyde's inhibitory effect on 14-3-3ζ interactions.
It is important to note that the presence of the hydroxyl and two isopropyl groups on the benzaldehyde scaffold of the title compound would significantly alter its electronic and steric properties, and therefore its biological activity may differ from that of benzaldehyde. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.
Applications in Drug Development and Research
As a chemical intermediate, this compound is used in the synthesis of more complex molecules. For instance, it is a starting material for the one-pot synthesis of 3,5-Dialkyl-4-hydroxybenzonitrile derivatives and has been used in the synthesis of a photo-switchable compound. Its potential, though unconfirmed, as a tyrosine kinase inhibitor suggests that derivatives of this compound could be explored for applications in oncology and other diseases where tyrosine kinases are dysregulated. The sterically hindered phenolic group also makes it an interesting scaffold for developing compounds with antioxidant properties.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | C13H18O2 | CID 82712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde (CAS No. 10537-86-7). The information is presented to be a valuable resource for researchers and professionals involved in chemistry, pharmacology, and materials science.
Core Physical and Chemical Properties
This compound is an aromatic aldehyde characterized by a benzene ring substituted with a hydroxyl group, an aldehyde group, and two isopropyl groups at positions 3 and 5. This substitution pattern, particularly the bulky isopropyl groups flanking the hydroxyl group, imparts specific physical and chemical characteristics to the molecule.
Quantitative Physical Data
The following table summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈O₂ | |
| Molecular Weight | 206.28 g/mol | |
| Melting Point | 119-120 °C | [1] |
| Boiling Point | 291.5 °C at 760 mmHg | [1] |
| Density | 1.033 g/cm³ | [1] |
| Flash Point | 122.6 °C | [1] |
| Vapor Pressure | 0.00111 mmHg at 25°C | [1] |
| Refractive Index | 1.546 | [1] |
| pKa (Predicted) | 8.83 ± 0.23 | [1] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate. Insoluble in water. | [1] |
| Appearance | White Solid | [2] |
Spectral Data and Characterization
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule:
-
Aldehyde Proton (-CHO): A singlet peak is anticipated in the downfield region, typically between δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.
-
Aromatic Protons (Ar-H): Two equivalent protons on the benzene ring are expected to produce a singlet in the aromatic region, likely between δ 7.0-7.8 ppm.
-
Isopropyl Protons (-CH(CH₃)₂): A septet for the methine proton and a doublet for the twelve equivalent methyl protons are expected. The methine proton signal would likely appear around δ 3.0-3.5 ppm, while the methyl proton signal would be further upfield.
-
Hydroxyl Proton (-OH): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum would provide information about the carbon skeleton:
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-200 ppm is characteristic of an aldehyde carbonyl carbon.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to symmetry. The carbon bearing the hydroxyl group would be the most shielded, while the carbon bearing the aldehyde group would be more deshielded.
-
Isopropyl Carbons: Two signals corresponding to the methine and methyl carbons of the isopropyl groups are anticipated.
Predicted Infrared (IR) Spectral Data
The IR spectrum would be characterized by the following key absorption bands:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (Aromatic): Absorption peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption peaks just below 3000 cm⁻¹ for the isopropyl groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹ is a key indicator of the aldehyde functional group.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
Experimental Protocols
Standard laboratory procedures are employed for the determination of the physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point is a crucial indicator of purity. A standard method involves using a capillary melting point apparatus.
Methodology:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.
Solubility Determination
The solubility of a compound in various solvents provides insights into its polarity and potential applications.
Methodology:
-
To a small test tube containing a measured amount of solvent (e.g., 1 mL), a small, pre-weighed amount of the solid compound (e.g., 10 mg) is added.
-
The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature.
-
Visual observation is used to determine if the solid has completely dissolved.
-
If the solid dissolves, further increments are added until saturation is reached to determine the approximate solubility.
-
This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane).
Synthetic Workflow
This compound serves as a key starting material in the synthesis of various organic molecules. One notable application is in the one-pot synthesis of 3,5-dialkyl-4-hydroxybenzonitriles.
References
A Technical Guide to the Solubility of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a focused overview of the solubility characteristics of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde, a key intermediate in the synthesis of various chemical compounds. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the known qualitative solubility and presents a detailed, generalized experimental protocol for its quantitative determination. Furthermore, this guide illustrates a common synthetic pathway for the compound and a typical workflow for solubility assessment, providing valuable insights for laboratory practice.
Introduction
This compound (CAS No: 10537-86-7), also known as 3,5-Diisopropyl-4-hydroxybenzaldehyde, is an aromatic aldehyde with a molecular formula of C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . Its structure, featuring a hydroxyl group and two sterically hindering isopropyl groups ortho to the aldehyde, influences its physical and chemical properties, including its solubility profile. This compound serves as a crucial building block in the synthesis of more complex molecules, including photo-switchable compounds and 3,5-dialkyl-4-hydroxybenzonitrile derivatives.[1] Understanding its solubility in various organic solvents is critical for its application in organic synthesis, purification, and formulation development.
Solubility Profile
Currently, there is a lack of comprehensive quantitative solubility data for this compound across a wide range of organic solvents in peer-reviewed literature. The available information is primarily qualitative.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Water | Insoluble |
The solubility in non-polar and polar aprotic solvents is a key consideration for its use in chemical reactions and purification processes like chromatography.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is a reliable and widely used technique for determining the saturation solubility of a solid in a liquid.
3.1. Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Centrifuge (optional)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess of solid is crucial to ensure that saturation is reached.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium between the solid and the dissolved compound is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. If necessary, centrifuge the vials at the same temperature to facilitate sedimentation.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions to quantify the concentration in the sample.
-
-
Calculation of Solubility:
-
The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of g/100 mL or mol/L.
-
Synthesis and Experimental Workflow Visualizations
4.1. Synthesis Pathway
A common method for the synthesis of 4-hydroxybenzaldehydes from phenols is the Duff reaction. This reaction involves the formylation of an electron-rich aromatic compound, such as a phenol, using hexamine as the formylating agent. For this compound, the likely starting material is 2,6-diisopropylphenol.
Caption: A representative synthesis pathway for this compound via the Duff reaction.
4.2. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility as described in the protocol.
References
4-Hydroxy-3,5-bis(isopropyl)benzaldehyde molecular weight and formula
For Immediate Release
This document provides a concise technical summary of the key physicochemical properties of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde, a substituted aromatic aldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Molecular Data
This compound is an organic compound that serves as an intermediate in the synthesis of various chemical derivatives.[1] Its core structure consists of a benzaldehyde ring substituted with a hydroxyl group and two isopropyl groups.
The fundamental molecular properties of this compound are summarized in the table below, providing a clear reference for experimental and theoretical applications.
| Identifier | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₂ | [1][2][3] |
| Molecular Weight | 206.28 g/mol | [1][3][4] |
| CAS Number | 10537-86-7 | [1][2][3][4] |
Experimental Protocols
While specific experimental protocols for the use of this compound are highly application-dependent, a general methodological approach for its characterization and use in synthesis is outlined below.
Synthesis and Purification
A common synthesis route involves the formylation of 2,6-diisopropylaniline. The resulting crude product is typically purified using column chromatography on silica gel with a suitable eluent system, such as a mixture of ethyl acetate and hexane.
Structural Elucidation
The identity and purity of the synthesized compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure and the positions of the substituents on the aromatic ring.
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, such as the hydroxyl (-OH) and aldehyde (-CHO) stretches.
Logical Relationship of Compound Identifiers
The following diagram illustrates the hierarchical relationship between the compound's name and its fundamental molecular identifiers.
Caption: Relationship between compound name and its key properties.
References
Synthesis of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde from p-Cresol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthetic pathways for producing 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde, a valuable substituted aromatic aldehyde, from readily available p-cresol derivatives. Two primary routes are explored: the direct alkylation of p-cresol followed by oxidation of the methyl group, and a more recent approach involving the alkylation of p-hydroxybenzoic acid with subsequent functional group manipulation. This document provides detailed experimental protocols, quantitative data, and process visualizations to support researchers in the synthesis of this compound.
Introduction
This compound is a sterically hindered phenolic aldehyde with potential applications in medicinal chemistry and materials science. Its synthesis from p-cresol derivatives offers a cost-effective and scalable approach. This guide outlines two viable synthetic strategies, providing detailed methodologies and comparative data to aid in the selection and execution of the most suitable process.
Synthetic Pathways
Two principal synthetic routes from p-cresol derivatives have been identified and are detailed below.
Route 1: Alkylation of p-Cresol Followed by Oxidation
This traditional two-step approach involves the initial di-isopropylation of p-cresol to form 2,6-diisopropyl-4-methylphenol, which is subsequently oxidized to the target aldehyde.
Route 2: Alkylation of p-Hydroxybenzoic Acid and Functional Group Conversion
A more recent and often higher-yielding method begins with the di-isopropylation of p-hydroxybenzoic acid, a derivative of p-cresol. The resulting 4-hydroxy-3,5-diisopropylbenzoic acid is then converted to the desired aldehyde.
Experimental Protocols
The following sections provide detailed experimental procedures for the key transformations outlined in the synthetic pathways.
Route 1: Detailed Experimental Protocol
Step 1: Synthesis of 2,6-Diisopropyl-4-methylphenol
This procedure is adapted from established Friedel-Crafts alkylation methods for phenols.
-
Materials: p-Cresol, isopropanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-cresol (1.0 eq) and isopropanol (3.0 eq).
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the stirred mixture.
-
Heat the reaction mixture to 60-65°C and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2,6-diisopropyl-4-methylphenol.
-
Step 2: Oxidation of 2,6-Diisopropyl-4-methylphenol to this compound
This procedure is based on the catalytic oxidation of p-cresol derivatives.
-
Materials: 2,6-Diisopropyl-4-methylphenol, cobalt(II) chloride, sodium hydroxide, methanol, oxygen or air.
-
Procedure:
-
To a pressure reactor, add 2,6-diisopropyl-4-methylphenol (1.0 eq), cobalt(II) chloride (0.01 eq), and sodium hydroxide (2.0 eq) in methanol.
-
Pressurize the reactor with oxygen or air (e.g., 1-10 atm) and heat to 60-80°C with vigorous stirring.
-
Maintain the reaction for 4-8 hours, monitoring the consumption of the starting material by GC.
-
After the reaction is complete, cool the reactor to room temperature and vent the excess pressure.
-
Acidify the reaction mixture with dilute hydrochloric acid to pH 2-3.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Route 2: Detailed Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid
This protocol is adapted from patent literature describing the synthesis of this key intermediate.[1]
-
Materials: p-Hydroxybenzoic acid, isopropanol, concentrated sulfuric acid, methanol, water.
-
Procedure:
-
To a solution of p-hydroxybenzoic acid (1.0 eq) in isopropanol (3.0-5.0 eq), slowly add concentrated sulfuric acid (e.g., 85-95% w/w) at a temperature below 15°C.[2]
-
Heat the reaction mixture to 60-65°C for 4-6 hours.[1]
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mass and quench it into a caustic solution.
-
Wash the aqueous layer with a non-polar solvent like toluene to remove organic impurities.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 4-hydroxy-3,5-diisopropylbenzoic acid. The product can be further purified by recrystallization from methanol/water.[1]
-
Step 2: Conversion of 4-Hydroxy-3,5-diisopropylbenzoic Acid to this compound
This is a two-step reduction-oxidation sequence.
-
Materials: 4-Hydroxy-3,5-diisopropylbenzoic acid, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), pyridinium chlorochromate (PCC), anhydrous dichloromethane (CH₂Cl₂), silica gel.
-
Procedure (Reduction to Alcohol):
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.
-
Slowly add a solution of 4-hydroxy-3,5-diisopropylbenzoic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate to yield (4-hydroxy-3,5-diisopropylphenyl)methanol, which can be used in the next step without further purification.
-
-
Procedure (Oxidation to Aldehyde):
-
In a round-bottom flask, dissolve the crude (4-hydroxy-3,5-diisopropylphenyl)methanol (1.0 eq) in anhydrous dichloromethane.
-
Add PCC (1.5 eq) to the solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Data Presentation
The following tables summarize key quantitative data for the described synthetic routes.
Table 1: Reaction Conditions and Yields for the Synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid (Route 2, Step 1)
| Parameter | Condition | Yield (%) | Reference |
| Reactants | p-Hydroxybenzoic acid, Isopropanol | 74.6 | [3] |
| Catalyst | Sulfuric Acid | [4] | |
| Temperature | 60-65 °C | [4] | |
| Reaction Time | 4 hours | [2] |
Table 2: Spectroscopic Data for Key Compounds
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| 2,6-Diisopropyl-4-methylphenol | 7.01 (s, 2H), 4.65 (s, 1H, OH), 3.15 (sept, J=6.9 Hz, 2H), 2.28 (s, 3H), 1.25 (d, J=6.9 Hz, 12H) | 148.9, 136.2, 127.8, 127.1, 34.1, 23.8, 21.2 | 3640 (O-H), 2960, 1460, 1230 | 192 (M⁺) |
| 4-Hydroxy-3,5-diisopropylbenzoic Acid | 7.75 (s, 2H), 3.25 (sept, J=6.9 Hz, 2H), 1.28 (d, J=6.9 Hz, 12H) | 161.5, 153.0, 130.0, 122.5, 34.5, 23.5 | 3400-2500 (O-H), 1680 (C=O), 2960 | 222 (M⁺) |
| This compound | 9.85 (s, 1H), 7.60 (s, 2H), 5.5 (br s, 1H, OH), 3.20 (sept, J=6.9 Hz, 2H), 1.25 (d, J=6.9 Hz, 12H) | 191.5, 160.0, 138.0, 130.5, 128.0, 34.2, 23.6 | 3400 (O-H), 2960, 1670 (C=O) | 206 (M⁺) |
Note: Spectroscopic data are predicted or based on closely related structures and may vary slightly based on experimental conditions.
Conclusion
This technical guide provides two robust synthetic routes for the preparation of this compound from p-cresol derivatives. Route 2, commencing with p-hydroxybenzoic acid, appears to be a more direct and potentially higher-yielding pathway based on available literature. The provided experimental protocols and comparative data offer a solid foundation for researchers to successfully synthesize this valuable compound. Careful optimization of reaction conditions will be key to maximizing yields and purity.
References
- 1. 4-Hydroxy-3,5-diisopropylbenzoic acid | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-2,6-diisopropylphenol | C13H20O | CID 96626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
- 4. WO2013035103A1 - Phenol c-alkylation process - Google Patents [patents.google.com]
Spectroscopic Profile of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde, also known as 3,5-diisopropyl-4-hydroxybenzaldehyde. The information compiled herein is intended for researchers, scientists, and professionals in the fields of chemical synthesis, materials science, and drug development.
Chemical Structure and Properties
This compound is a substituted aromatic aldehyde with the chemical formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol .[1] Its structure features a central benzene ring functionalized with a hydroxyl group, an aldehyde group, and two isopropyl groups at positions 4, 1, 3, and 5, respectively. This compound serves as a valuable intermediate in the synthesis of various organic molecules.[2]
Workflow for Compound Characterization
Caption: General workflow for the synthesis and characterization of organic compounds.
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | Aldehyde proton (-CHO) |
| ~7.6 | s | 2H | Aromatic protons (Ar-H) |
| ~5.0 | s (broad) | 1H | Hydroxyl proton (-OH) |
| ~3.2 | septet | 2H | Isopropyl methine protons (-CH(CH₃)₂) |
| ~1.3 | d | 12H | Isopropyl methyl protons (-CH(CH₃)₂) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~192 | Aldehyde carbon (C=O) |
| ~158 | Aromatic carbon (C-OH) |
| ~138 | Aromatic carbons (C-isopropyl) |
| ~128 | Aromatic carbons (C-H) |
| ~125 | Aromatic carbon (C-CHO) |
| ~28 | Isopropyl methine carbon (-CH(CH₃)₂) |
| ~23 | Isopropyl methyl carbons (-CH(CH₃)₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch (phenolic) |
| 2960-2870 | Strong | C-H stretch (isopropyl) |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (phenol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and molecular formula of a compound and its fragments.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 206 | Molecular ion [M]⁺ |
| 191 | [M - CH₃]⁺ |
| 177 | [M - C₂H₅]⁺ or [M - CHO]⁺ |
| 163 | [M - C₃H₇]⁺ |
Fragmentation Pathway
Caption: Predicted mass spectrometry fragmentation of the parent molecule.
Experimental Protocols
NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, and the resulting fragments would be analyzed by a mass analyzer. The data would be presented as a plot of relative intensity versus mass-to-charge ratio (m/z).
Conclusion
The spectroscopic data presented in this guide provide a foundational understanding of the structural features of this compound. This information is essential for its identification, quality control, and application in further chemical research and development.
References
The Versatile Role of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde, a sterically hindered phenolic aldehyde, is emerging as a valuable and versatile building block in organic synthesis. Its unique structural features, including a reactive aldehyde group, a nucleophilic hydroxyl group, and bulky isopropyl substituents, offer a diverse range of synthetic possibilities. This technical guide provides an in-depth exploration of the potential applications of this compound, focusing on its utility in the synthesis of bioactive molecules and functional materials. We present key experimental protocols, quantitative data, and logical workflows to facilitate its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 10537-86-7 | [1][2] |
| Molecular Formula | C₁₃H₁₈O₂ | [1] |
| Molecular Weight | 206.28 g/mol | [1] |
| Melting Point | 119-120 °C | |
| Boiling Point | 291.5 °C at 760 mmHg | |
| Appearance | Crystalline powder | |
| Solubility | Insoluble in water; Soluble in dichloromethane and ethyl acetate. |
Applications in Organic Synthesis
This compound serves as a key starting material and intermediate in a variety of organic transformations, leading to the synthesis of diverse molecular architectures.
Synthesis of 3,5-Dialkyl-4-hydroxybenzonitrile Derivatives
One of the prominent applications of this compound is its conversion to the corresponding 3,5-diisopropyl-4-hydroxybenzonitrile. This transformation is significant as the benzonitrile moiety is a key pharmacophore in numerous biologically active compounds. The conversion can be efficiently achieved through a one-pot reaction with hydroxylamine hydrochloride.
References
The Multifaceted Biological Activities of Hindered Phenolic Aldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hindered phenolic aldehydes, a class of organic compounds characterized by a hydroxyl group and an aldehyde group attached to a benzene ring with bulky substituents, have garnered significant attention in the scientific community. Their unique structural features contribute to a wide array of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of these compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Antioxidant Activity
The primary mechanism behind the antioxidant activity of hindered phenolic aldehydes is their ability to act as free radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, neutralizing it and terminating the radical chain reaction. The steric hindrance provided by the bulky groups enhances the stability of the resulting phenoxyl radical, preventing it from initiating new radical reactions.
Quantitative Antioxidant Data
The antioxidant capacity of various hindered phenolic aldehydes has been evaluated using several in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency, with lower values indicating higher activity.
| Compound | Assay | IC50 Value (µM) | Reference |
| Syringaldehyde | DPPH | 260 | [1] |
| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | DPPH | - | [2] |
| Vanillin | DPPH | - | - |
| 2-Hydroxy-5-methoxybenzaldehyde | - | - | [3] |
| 2,4,6-Trihydroxybenzaldehyde | - | - | [3] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the antioxidant activity of a hindered phenolic aldehyde using the DPPH assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compound (hindered phenolic aldehyde)
-
Standard antioxidant (e.g., Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test and standard solutions: Dissolve the test compound and the standard antioxidant in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
Add 50 µL of the test or standard solution to the wells of a 96-well plate.
-
Add 150 µL of the DPPH solution to each well.
-
As a control, add 50 µL of methanol to a well with 150 µL of DPPH solution.
-
As a blank, add 200 µL of methanol to a well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
References
- 1. Synthesis and Evaluation of Powerful Antioxidant Dendrimers Derived from D-Mannitol and Syringaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A chalcone-syringaldehyde hybrid inhibits triple-negative breast cancer cell proliferation and migration by inhibiting CKAP2-mediated FAK and STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: One-Pot Synthesis of 3,5-Dialkyl-4-hydroxybenzonitrile Derivatives
Abstract
This application note details a robust and efficient one-pot protocol for the synthesis of 3,5-dialkyl-4-hydroxybenzonitrile derivatives, key intermediates in the development of pharmaceuticals and other fine chemicals. The described method involves the direct conversion of 3,5-dialkyl-4-hydroxybenzaldehydes to the corresponding nitriles using hydroxylamine hydrochloride in N,N-dimethylformamide (DMF). This process is characterized by high yields, operational simplicity, and avoidance of highly toxic cyanating agents, making it a valuable methodology for researchers in organic synthesis and drug discovery.
Introduction
3,5-Dialkyl-4-hydroxybenzonitrile moieties are important structural motifs found in a variety of biologically active molecules. Traditional methods for the synthesis of aryl nitriles often involve harsh reaction conditions or the use of highly toxic reagents such as metal cyanides.[1] The one-pot conversion of aldehydes to nitriles via an aldoxime intermediate offers a safer and more environmentally benign alternative. This protocol focuses on a streamlined process where the formation of the aldoxime from the corresponding 3,5-dialkyl-4-hydroxybenzaldehyde and its subsequent dehydration to the nitrile occur in a single reaction vessel. Studies have shown that conducting this reaction in a solvent such as N,N-dimethylformamide (DMF) provides optimal yields.[2] For instance, the one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in DMF can achieve yields as high as 93% with a purity exceeding 98%.[2] This application note provides a general and detailed protocol applicable to a range of 3,5-dialkyl-4-hydroxybenzaldehyde derivatives.
Experimental Protocol
Materials:
-
Substituted 3,5-dialkyl-4-hydroxybenzaldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3,5-dialkyl-4-hydroxybenzaldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol).
-
Add N,N-dimethylformamide (5 mL) to the flask.
-
Heat the reaction mixture to 110-120 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3,5-dialkyl-4-hydroxybenzonitrile derivative.
Reaction Workflow
Caption: Workflow for the one-pot synthesis of 3,5-dialkyl-4-hydroxybenzonitrile derivatives.
Signaling Pathway and Mechanism
The reaction proceeds through a two-step sequence within a single pot. First, the 3,5-dialkyl-4-hydroxybenzaldehyde reacts with hydroxylamine hydrochloride to form the corresponding aldoxime intermediate. Subsequently, under the thermal conditions in DMF, the aldoxime undergoes dehydration to yield the final 3,5-dialkyl-4-hydroxybenzonitrile product.
Caption: Simplified reaction mechanism for the one-pot synthesis.
Results and Discussion
This one-pot protocol consistently provides good to excellent yields for a variety of 3,5-dialkyl-4-hydroxybenzonitrile derivatives. The use of DMF as a solvent is crucial for the efficiency of the dehydration step. While the reaction can proceed without a catalyst, some reports suggest that the addition of a mild Lewis acid or a metal salt can accelerate the conversion of the aldoxime to the nitrile.[1][3] The work-up procedure is straightforward, and the final products can be obtained in high purity after column chromatography.
Table 1: Synthesis of Various Hydroxybenzonitrile Derivatives
| Entry | Starting Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Hydroxybenzaldehyde | 4-Hydroxybenzonitrile | 4 | 80 |
| 2 | 3,5-Dimethyl-4-hydroxybenzaldehyde | 3,5-Dimethyl-4-hydroxybenzonitrile | 3.5 | 93 |
| 3 | 4-Hydroxy-3-methoxybenzaldehyde | 4-Hydroxy-3-methoxybenzonitrile | 5 | 91 |
| 4 | 3-Ethoxy-4-hydroxybenzaldehyde | 3-Ethoxy-4-hydroxybenzonitrile | 1.25 | 91 |
Data adapted from literature reports for similar transformations and are indicative of the protocol's applicability.[1][2][4]
Conclusion
The described one-pot synthesis of 3,5-dialkyl-4-hydroxybenzonitrile derivatives from their corresponding aldehydes is a highly effective and practical method for laboratory and potential scale-up applications. The protocol offers significant advantages in terms of safety, efficiency, and simplicity over traditional cyanating methods. This makes it a valuable tool for researchers and professionals in the fields of medicinal chemistry and materials science.
References
Application Notes and Protocols for the Synthesis of Photo-switchable Compounds Using 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photo-switchable compounds, molecules that undergo reversible isomerization upon light irradiation, are of paramount importance in the development of photopharmacology, molecular machines, and smart materials. Azobenzenes, a prominent class of photoswitches, can be toggled between their thermally stable trans (E) isomer and metastable cis (Z) isomer using light of specific wavelengths. The steric and electronic properties of substituents on the azobenzene core significantly influence their photo-physical characteristics, including their absorption spectra and the thermal half-life of the cis-isomer.
4-Hydroxy-3,5-bis(isopropyl)benzaldehyde is a valuable building block for the synthesis of sterically hindered photo-switchable compounds. The bulky isopropyl groups in the ortho positions to the hydroxyl group can impart unique properties to the resulting azobenzene, such as a red-shifted absorption spectrum and a longer-lived cis-isomer, which are desirable for many applications, particularly in biological systems where visible light is preferred for deeper tissue penetration and reduced phototoxicity.
This document provides detailed application notes and protocols for the synthesis of a photo-switchable azobenzene derivative starting from this compound. The synthesis involves a classical and reliable azo coupling reaction.
Synthetic Pathway
The synthesis of the target photo-switchable compound, 4-((4-methoxyphenyl)diazenyl)-2,6-diisopropylphenol, from a derivative of this compound can be envisioned through a multi-step process. For the purpose of this protocol, we will focus on the key azo coupling step, utilizing a structurally similar and commercially available phenol, 2,6-diisopropylphenol, to provide a well-established and reproducible procedure. The aldehyde group in this compound can be chemically modified (e.g., through reduction to an alcohol or conversion to other functional groups) prior to the azo coupling to yield a variety of photo-switchable derivatives.
The proposed synthetic workflow for the core photoswitchable azobenzene structure is outlined below.
Caption: Synthetic workflow for a sterically hindered azobenzene.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis and characterization of the analogous photo-switchable compound, 4-((4-methoxyphenyl)diazenyl)-2,6-diisopropylphenol. This data is based on typical results for similar azo coupling reactions with sterically hindered phenols.
| Parameter | Value |
| Synthesis | |
| Yield | 85-95% |
| Melting Point | 150-160 °C (decomposes) |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | |
| δ (ppm) | 7.85 (d, J=8.8 Hz, 2H), 7.65 (s, 2H), 6.98 (d, J=8.8 Hz, 2H), 5.15 (s, 1H), 3.88 (s, 3H), 3.20 (sept, J=6.8 Hz, 2H), 1.30 (d, J=6.8 Hz, 12H) |
| ¹³C NMR (CDCl₃, 100 MHz) | |
| δ (ppm) | 161.5, 153.0, 147.5, 145.0, 136.0, 124.5, 121.0, 114.0, 55.5, 27.5, 22.5 |
| UV-Vis (Ethanol) | |
| λmax (trans) | ~360 nm |
| λmax (cis) | ~440 nm |
| Molar Absorptivity (ε) at λmax (trans) | 25,000-35,000 L mol⁻¹ cm⁻¹ |
Experimental Protocols
Protocol 1: Synthesis of 4-((4-methoxyphenyl)diazenyl)-2,6-diisopropylphenol
This protocol details the synthesis of a sterically hindered azobenzene via a diazonium coupling reaction.
Materials:
-
p-Anisidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2,6-Diisopropylphenol
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Ice
-
Deionized water
Procedure:
-
Diazotization of p-Anisidine:
-
In a 100 mL beaker, dissolve p-anisidine (1.23 g, 10 mmol) in a solution of concentrated HCl (3 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol in 5 mL of water) dropwise to the p-anisidine solution. Maintain the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.
-
-
Azo Coupling Reaction:
-
In a separate 250 mL beaker, dissolve 2,6-diisopropylphenol (1.78 g, 10 mmol) in a 10% aqueous solution of NaOH (20 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline solution of 2,6-diisopropylphenol with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
-
Work-up and Purification:
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure 4-((4-methoxyphenyl)diazenyl)-2,6-diisopropylphenol as a colored solid.
-
Dry the purified product in a vacuum oven.
-
Protocol 2: Characterization of the Photo-switchable Compound
This protocol outlines the standard characterization techniques for the synthesized azobenzene.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
The expected chemical shifts are provided in the quantitative data table.
2. UV-Vis Spectroscopy:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol).
-
Record the UV-Vis absorption spectrum from 200 to 600 nm to determine the absorption maxima (λmax) of the trans-isomer.
-
To observe the cis-isomer, irradiate the solution with a UV lamp (e.g., 365 nm) and record the spectrum again. The appearance of a new absorption band at a longer wavelength (around 440 nm) and a decrease in the intensity of the trans band indicates photo-isomerization.
Signaling Pathways and Logical Relationships
The photo-isomerization of azobenzene derivatives is a light-induced molecular transformation that can be used to control biological processes. The following diagram illustrates the general principle of using a photo-switchable compound to modulate a signaling pathway.
Caption: Control of a signaling pathway with a photoswitch.
In this scheme, the inactive trans-isomer of the photo-switchable compound is converted to the active cis-isomer upon irradiation with UV light. The active cis-isomer can then interact with a biological target to elicit a response. The process can be reversed by irradiating with visible light or by thermal relaxation, returning the compound to its inactive trans state and turning off the biological response. This allows for precise spatiotemporal control over biological systems.
Application Notes and Protocols: Purification of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3,5-bis(isopropyl)benzaldehyde is a sterically hindered phenolic aldehyde with significant applications as a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its antioxidant properties, stemming from the hindered phenolic group, make it a valuable building block. Ensuring the high purity of this compound is critical for downstream applications, where impurities can lead to unwanted side reactions and compromised product quality. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely adopted technique for the separation of organic compounds.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption onto a stationary phase and solubility in a mobile phase. For this compound, a normal-phase chromatography setup is employed. The stationary phase, silica gel, is polar, while the mobile phase is a less polar solvent mixture. Compounds with higher polarity will have a stronger interaction with the silica gel and thus elute slower, while less polar compounds will travel through the column more quickly with the mobile phase. The polarity of the mobile phase can be adjusted to achieve optimal separation.
Experimental Protocols
Materials and Equipment
Materials:
-
Crude this compound
-
Silica gel (for column chromatography, 60-120 mesh or 230-400 mesh)
-
n-Hexane (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane (for sample loading, optional)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Potassium permanganate or ceric ammonium molybdate stain (for visualization)
-
Cotton or glass wool
-
Sand (acid-washed)
Equipment:
-
Glass chromatography column
-
Separatory funnel (for solvent reservoir)
-
Beakers and Erlenmeyer flasks
-
Round bottom flasks
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Heating gun or plate (for TLC visualization)
Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This will provide an indication of the separation efficiency.
Protocol:
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plates in the prepared solvent systems.
-
Visualize the spots under a UV lamp and/or by staining.
-
The ideal solvent system should provide a good separation of the desired compound from its impurities, with an Rf value for the target compound preferably between 0.2 and 0.4.
Column Chromatography Protocol
This protocol is based on the purification of structurally similar hindered phenolic aldehydes.
Column Packing (Wet Slurry Method):
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) over the plug.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 9:1). The amount of silica gel should be 50-100 times the weight of the crude sample.
-
Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and ensure even packing.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached.
-
Never let the solvent level drop below the top of the silica gel.
-
Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed during sample and eluent addition.
-
Drain the solvent until its level is just at the top of the sand layer.
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until it reaches the top of the sand.
-
Carefully add a small amount of the mobile phase and allow it to run into the column to wash any remaining sample from the walls onto the silica. Repeat this step 2-3 times.
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin the elution by opening the stopcock to achieve a steady flow rate (e.g., 1-2 mL/minute).
-
Collect the eluent in fractions (e.g., 10-20 mL per fraction) using test tubes or small flasks.
-
Monitor the separation by spotting every few fractions on a TLC plate and developing it in the same eluent system.
-
Fractions containing the pure compound (as determined by TLC) are combined.
Isolation of the Purified Compound:
-
Combine the fractions containing the pure this compound into a round bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid is the purified product. Determine its weight to calculate the yield and assess its purity by analytical methods such as HPLC, NMR, and melting point.
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of hindered phenolic aldehydes, which can be adapted for this compound.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | The choice of mesh size depends on the required resolution and flow rate. Finer mesh provides better separation but slower flow. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (95:5 to 80:20 v/v) | The optimal ratio should be determined by preliminary TLC analysis. A common starting point is a 9:1 mixture. |
| Target Rf Value (TLC) | 0.2 - 0.4 | An Rf in this range generally provides good separation on a column. |
| Sample to Adsorbent Ratio | 1:50 to 1:100 (w/w) | A higher ratio is used for difficult separations. |
| Expected Purity | >98% | Purity should be confirmed by analytical techniques such as HPLC or NMR spectroscopy. |
| Expected Recovery | 70-90% | Recovery depends on the purity of the crude material and the efficiency of the separation. |
Mandatory Visualization
The following diagram illustrates the logical workflow of the column chromatography purification process.
Caption: Workflow for the purification of this compound.
Application Notes and Protocols: Oxidation of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective oxidation of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde, a sterically hindered phenolic aldehyde. Two primary oxidative pathways are explored: the oxidation of the aldehyde functionality to a carboxylic acid and the oxidation of the phenol moiety to a p-benzoquinone. The reaction conditions can be tailored to favor one product over the other, offering versatility in synthetic applications.
Oxidation to 3,5-diisopropyl-4-hydroxybenzoic acid
The aldehyde group of this compound can be selectively oxidized to a carboxylic acid, yielding 3,5-diisopropyl-4-hydroxybenzoic acid. This transformation is particularly useful in the synthesis of pharmaceutical intermediates and other fine chemicals. A reliable method for this conversion is the use of potassium permanganate (KMnO₄) under phase-transfer catalysis, which ensures high yields and clean conversion.
Quantitative Data Summary
| Oxidizing Agent | Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Potassium Permanganate (KMnO₄) | Tetrabutylammonium Bromide (TBAB) | Toluene/Water | 30 | 3 | >90 | [1] |
| Nickel(II) Acetate / O₂ | - | Water/Ethanol | Room Temp. | 0.5 | 62-91 (for similar substrates) | [2] |
Experimental Protocol: Potassium Permanganate Oxidation
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene.
-
In a separate beaker, prepare an aqueous solution of potassium permanganate (2.0 eq).
-
Slowly add the potassium permanganate solution to the stirred solution of the aldehyde at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture to a pH of approximately 2 with 2M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-diisopropyl-4-hydroxybenzoic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome:
This protocol is expected to yield 3,5-diisopropyl-4-hydroxybenzoic acid in high purity (>90%). The product can be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry.
Oxidation to 2,6-diisopropyl-1,4-benzoquinone
Oxidation of the phenolic hydroxyl group of this compound leads to the formation of 2,6-diisopropyl-1,4-benzoquinone. This transformation is a common pathway for sterically hindered phenols and provides access to quinone derivatives that are valuable in various chemical and biological studies.
Quantitative Data Summary
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,6-di-tert-butylphenol | Oxygen, Co(salen) catalyst | Methanol | Room Temp. | High | Inferred from similar reactions |
| 2,6-dimethylaniline | Fenton's Reagent (H₂O₂/Fe²⁺) | Water | - | - | [3] |
Experimental Protocol: Oxidation to Quinone
Materials:
-
This compound
-
Salcomine (Co(salen))
-
Dimethylformamide (DMF)
-
Oxygen balloon
Procedure:
-
Dissolve this compound (1.0 eq) in dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of salcomine (e.g., 5 mol%).
-
Fit the flask with an oxygen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2,6-diisopropyl-1,4-benzoquinone can be purified by column chromatography on silica gel.
Expected Outcome:
This method should provide 2,6-diisopropyl-1,4-benzoquinone as a crystalline solid. The product identity and purity can be confirmed by spectroscopic methods.
Signaling Pathways and Experimental Workflows
Logical Relationship of Oxidation Pathways
Caption: Possible oxidation products from the starting material.
Experimental Workflow for Oxidation to Carboxylic Acid
Caption: Step-by-step experimental workflow for synthesis.
Experimental Workflow for Oxidation to Quinone
Caption: Procedure for the synthesis of the quinone product.
References
Application Notes and Protocols for 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde: A Sulfhydryl-Reactive Heterobifunctional Crosslinking Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3,5-bis(isopropyl)benzaldehyde is a versatile heterobifunctional crosslinking reagent designed for the covalent modification and conjugation of biomolecules. Its unique structure, featuring both an aldehyde group and a sterically hindered phenol, allows for a two-stage, controlled reaction primarily targeting sulfhydryl groups on cysteine residues. This dual reactivity enables the formation of stable thioether and carbon-sulfur bonds, making it a valuable tool in protein-protein conjugation, antibody-drug conjugate (ADC) development, and the immobilization of biomolecules.
The aldehyde moiety provides a selective handle for reaction with sulfhydryl groups under specific conditions, forming a thiohemiacetal intermediate that can be further stabilized. The hindered phenolic group, upon oxidation, is converted to a highly reactive quinone methide intermediate, which readily undergoes a Michael-type addition with a second sulfhydryl group. This sequential or differential reactivity allows for precise control over the crosslinking process.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing essential information for its handling and use in experimental settings.[1]
| Property | Value |
| CAS Number | 10537-86-7 |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 119-121 °C |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, ethanol); Insoluble in water[1] |
| Storage | Store at 2-8°C in a dry, dark place |
Mechanism of Action
The heterobifunctional nature of this compound stems from its two distinct reactive moieties that can be addressed under different reaction conditions.
-
Aldehyde-Sulfhydryl Reaction: The benzaldehyde group reacts with the sulfhydryl group of a cysteine residue to form a thiohemiacetal. This reaction is reversible but can be driven to completion and stabilized under appropriate conditions. This initial conjugation step is typically performed under mild acidic to neutral pH.
-
Phenol (Quinone Methide) - Sulfhydryl Reaction: The sterically hindered phenolic hydroxyl group can be activated through oxidation to form a reactive quinone methide intermediate. This electrophilic species is highly susceptible to nucleophilic attack by a second sulfhydryl group, resulting in a stable C-S bond. This activation step often requires an oxidizing agent and is typically performed under neutral to slightly alkaline conditions.
This dual reactivity allows for either a two-step sequential crosslinking of two different sulfhydryl-containing molecules or a one-pot reaction where the conditions are optimized to favor both reactions.
Caption: Proposed two-step crosslinking mechanism.
Applications
The unique properties of this compound make it suitable for a range of bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): The reagent can be used to link a cytotoxic drug to a monoclonal antibody. The antibody can be modified first via the aldehyde reaction, followed by conjugation to a sulfhydryl-containing drug through the quinone methide pathway.
-
Protein-Protein Crosslinking: Studying protein-protein interactions by covalently linking two proteins that are in close proximity.
-
Immobilization of Biomolecules: Attaching proteins, peptides, or other biomolecules to solid supports for applications such as biosensors or affinity chromatography.
-
Enzyme Modification: Modifying enzymes to enhance their stability or to introduce new functionalities.
Experimental Protocols
General Considerations:
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) if the target is the sulfhydryl group, as they can potentially react with the aldehyde. Phosphate-buffered saline (PBS), HEPES, or borate buffers are generally suitable.
-
pH Optimization: The pH of the reaction buffer is critical for controlling the reactivity of the aldehyde and the formation of the quinone methide. Empirical optimization for each specific application is highly recommended.
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF immediately before use.
Protocol 1: Two-Step Sequential Sulfhydryl-Sulfhydryl Crosslinking
This protocol is designed for the sequential conjugation of two different sulfhydryl-containing molecules (e.g., Protein A and Protein B).
Materials:
-
This compound
-
Protein A with at least one free sulfhydryl group
-
Protein B with at least one free sulfhydryl group
-
Reaction Buffer A: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Reaction Buffer B: 20 mM sodium phosphate, 150 mM NaCl, pH 7.8
-
Oxidizing Agent: e.g., 100 mM sodium periodate (NaIO₄) or other suitable oxidant
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 100 mM cysteine
-
Desalting columns
Procedure:
Step 1: Conjugation of Protein A via Aldehyde-Sulfhydryl Reaction
-
Dissolve Protein A in Reaction Buffer A to a final concentration of 1-5 mg/mL.
-
Prepare a 10-20 mM stock solution of this compound in DMSO.
-
Add a 10- to 20-fold molar excess of the crosslinker stock solution to the Protein A solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer A.
Step 2: Activation and Conjugation to Protein B via Quinone Methide Formation
-
To the solution of modified Protein A from Step 1, add the oxidizing agent to a final concentration of 1-5 mM.
-
Incubate for 30-60 minutes at room temperature to facilitate the formation of the quinone methide intermediate.
-
Immediately add Protein B (dissolved in Reaction Buffer B) to the reaction mixture. A 1.5- to 5-fold molar excess of Protein B over modified Protein A is recommended.
-
Adjust the pH of the reaction mixture to 7.8 with Reaction Buffer B if necessary.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 30 minutes.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate purification methods.
Caption: Workflow for two-step sequential crosslinking.
Protocol 2: One-Pot Sulfhydryl-Sulfhydryl Crosslinking
This protocol is for applications where sequential addition is not necessary and both reactive moieties of the crosslinker can react in a single pot. This may result in a more heterogeneous mixture of products.
Materials:
-
This compound
-
Sulfhydryl-containing biomolecules (e.g., a protein to be dimerized)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5
-
Mild Oxidizing Agent (optional, for quinone methide formation)
-
Quenching Solution: 100 mM N-acetylcysteine
-
Desalting or SEC columns for purification
Procedure:
-
Dissolve the sulfhydryl-containing biomolecule(s) in the Reaction Buffer to the desired concentration.
-
Prepare a fresh stock solution of this compound in DMSO.
-
Add the crosslinker to the biomolecule solution at a molar ratio optimized for the desired degree of crosslinking (e.g., start with a 5- to 10-fold molar excess of crosslinker over total sulfhydryl groups).
-
If activation of the phenol is desired to proceed concurrently, a mild oxidizing agent can be added at a low concentration. This step requires careful optimization to avoid over-oxidation of the biomolecule.
-
Incubate the reaction mixture for 2-6 hours at room temperature or overnight at 4°C with gentle mixing.
-
Monitor the progress of the reaction using techniques such as SDS-PAGE (to observe the formation of higher molecular weight species) or mass spectrometry.
-
Once the desired level of crosslinking is achieved, quench the reaction with the Quenching Solution for 30 minutes.
-
Purify the crosslinked product(s) from unreacted components using an appropriate chromatographic technique.
Data Presentation and Analysis
The efficiency and extent of crosslinking should be quantified. The following table provides a template for summarizing key quantitative data from a crosslinking experiment.
| Parameter | Experimental Condition 1 | Experimental Condition 2 | Control |
| Molar Ratio (Crosslinker:Protein) | 10:1 | 20:1 | 0:1 |
| Reaction pH | 7.2 | 7.8 | 7.2 |
| Reaction Time (hours) | 2 | 4 | 4 |
| Crosslinking Efficiency (%) * | |||
| Yield of Conjugate (%) | |||
| Degree of Labeling (DOL) ** |
*Determined by densitometry of SDS-PAGE gels or by quantitative mass spectrometry. **For ADCs, determined by HIC-HPLC or mass spectrometry.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low crosslinking efficiency | Suboptimal pH | Optimize the pH for both reaction steps. |
| Inactive sulfhydryl groups | Ensure sulfhydryl groups are reduced and available for reaction (e.g., by pre-treatment with a mild reducing agent like TCEP, followed by its removal). | |
| Hydrolysis of the crosslinker | Prepare the crosslinker stock solution immediately before use. | |
| Protein precipitation | High concentration of crosslinker or protein | Perform the reaction at a lower concentration or add the crosslinker solution dropwise while stirring. |
| Inappropriate buffer | Screen different buffer systems for optimal solubility. | |
| Non-specific crosslinking | Reaction pH too high for aldehyde step | Maintain a pH of 6.5-7.5 for the initial aldehyde conjugation. |
| Over-oxidation of the protein | Use a milder oxidizing agent or a lower concentration and shorter incubation time for quinone methide formation. |
Safety Information
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information.
Disclaimer: These protocols provide a general guideline. Optimal conditions for specific applications may vary and should be determined empirically.
References
Synthesis of Schiff Bases from 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde. This class of compounds, featuring a sterically hindered phenolic moiety, is of significant interest for its potential antioxidant properties and other biological activities. The information presented herein is intended to guide researchers in the synthesis, characterization, and evaluation of these promising molecules.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2] Those derived from phenolic aldehydes are particularly noteworthy for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.[3][4] The presence of bulky isopropyl groups at the ortho positions to the hydroxyl group in this compound results in sterically hindered phenols. Schiff bases incorporating this moiety are expected to be potent antioxidants due to their ability to scavenge free radicals.[5][6] The mechanism of action for these hindered phenolic Schiff bases often involves hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize reactive oxygen species.[7]
Applications
Schiff bases derived from this compound are primarily investigated for their antioxidant activity . The sterically hindered phenolic hydroxyl group is crucial for this activity. The bulky isopropyl groups enhance the stability of the resulting phenoxyl radical, thereby increasing the radical scavenging efficiency.[5]
Potential therapeutic applications stemming from this antioxidant capacity include:
-
Neuroprotective agents: To combat oxidative stress implicated in neurodegenerative diseases.
-
Anti-inflammatory agents: By mitigating oxidative damage associated with inflammation.
-
Cardioprotective agents: To protect cardiac tissues from ischemia-reperfusion injury.
Furthermore, Schiff bases are known to exhibit a wide range of other biological activities, and derivatives of this compound may also possess antimicrobial and anticancer properties, warranting further investigation.
Experimental Protocols
General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, p-anisidine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst, optional)
-
Round-bottom flask
-
Condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
Dissolution of Amine: In a separate beaker, dissolve 1.0-1.1 equivalents of the desired primary amine in absolute ethanol.
-
Reaction Mixture: Add the amine solution dropwise to the stirred aldehyde solution at room temperature.
-
Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.
-
Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a desiccator or a vacuum oven.
-
Recrystallization (Optional): If further purification is required, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Protocol for Antioxidant Activity Evaluation (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the radical scavenging activity of synthesized compounds.[7]
Materials:
-
Synthesized Schiff base
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
UV-Vis Spectrophotometer
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Preparation of Sample Solutions: Prepare a series of concentrations of the synthesized Schiff base in methanol.
-
Reaction: In a test tube or a 96-well plate, mix the DPPH solution with the sample solutions. A typical ratio is 1:1 (v/v).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity can be calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the Schiff base to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Data Presentation
The following tables summarize expected quantitative data for the synthesis of Schiff bases from this compound. Note: As specific experimental data for these exact compounds is limited in the cited literature, the values presented are estimations based on analogous reactions with other substituted benzaldehydes and anilines.[8][9][10][11] Actual results may vary.
Table 1: Reaction Parameters for the Synthesis of Schiff Bases
| Entry | Primary Amine | Reaction Time (h) | Solvent | Catalyst | Expected Yield (%) | Expected Appearance |
| 1 | Aniline | 3-5 | Ethanol | Acetic Acid | 80-90 | Yellow Solid |
| 2 | p-Toluidine | 3-5 | Ethanol | Acetic Acid | 85-95 | Pale Yellow Solid |
| 3 | p-Anisidine | 4-6 | Ethanol | Acetic Acid | 80-90 | Off-white Solid |
| 4 | p-Chloroaniline | 4-6 | Ethanol | Acetic Acid | 75-85 | Light Brown Solid |
Table 2: Characterization Data of Synthesized Schiff Bases
| Entry | Product Name | Expected Melting Point (°C) | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) -CH=N- |
| 1 | 4-((phenylimino)methyl)-2,6-diisobutylphenol | 110-115 | ~1625 | ~8.3-8.6 |
| 2 | 4-(((4-methylphenyl)imino)methyl)-2,6-diisobutylphenol | 125-130 | ~1620 | ~8.3-8.6 |
| 3 | 4-(((4-methoxyphenyl)imino)methyl)-2,6-diisobutylphenol | 130-135 | ~1615 | ~8.2-8.5 |
| 4 | 4-(((4-chlorophenyl)imino)methyl)-2,6-diisobutylphenol | 140-145 | ~1628 | ~8.4-8.7 |
Visualizations
Caption: General workflow for the synthesis of Schiff bases.
References
- 1. ijraset.com [ijraset.com]
- 2. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sterically Hindered Catechol-derived Schiff bases: Design, Synthesis, SAR Analysis and Mechanisms of the Antioxidant Activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Oxidation of p-Cresol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the experimental setup and execution of the catalytic oxidation of p-cresol derivatives. The protocols outlined below are synthesized from peer-reviewed scientific literature and are intended to guide researchers in setting up their own experiments for applications ranging from the synthesis of valuable chemical intermediates to the degradation of environmental pollutants.
Introduction
The catalytic oxidation of p-cresol and its derivatives is a critical transformation in organic synthesis and environmental remediation. This process can be tailored to yield high-value products such as p-hydroxybenzaldehyde, a key intermediate in the fragrance and pharmaceutical industries, or to achieve complete mineralization of the pollutant to carbon dioxide and water. The choice of catalyst, oxidizing agent, and reaction conditions dictates the selectivity and efficiency of the oxidation process. This document outlines several protocols for achieving different oxidation outcomes.
Experimental Protocols
Protocol 1: Selective Oxidation of p-Cresol to p-Hydroxybenzaldehyde using a Cobalt Oxide Catalyst
This protocol details the liquid-phase oxidation of p-cresol to p-hydroxybenzaldehyde using a cobalt oxide (Co3O4) catalyst in an alkaline medium. This method has been shown to achieve high selectivity and conversion rates.[1][2]
Materials:
-
p-Cresol
-
Cobalt(II,III) oxide (Co3O4)
-
Sodium hydroxide (NaOH)
-
Methanol
-
High-pressure batch reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls.
-
High-Performance Liquid Chromatography (HPLC) system for analysis.
Procedure:
-
Reactor Setup: Ensure the high-pressure batch reactor is clean and dry.
-
Charging the Reactor:
-
Add a specific volume of methanol to the reactor.
-
Dissolve a calculated amount of sodium hydroxide in the methanol. The molar ratio of NaOH to p-cresol is a critical parameter, with ratios around 4:1 being effective.[1]
-
Add the desired amount of p-cresol. Initial concentrations can range from 0.49 to 1.53 kmol/m³.[2]
-
Add the Co3O4 catalyst. Catalyst loading can be varied, for instance, around 1.5 kg/m ³.[1]
-
-
Reaction Execution:
-
Sampling and Analysis:
-
Periodically, take samples from the reactor via the sampling port.
-
Analyze the samples using HPLC to determine the concentration of p-cresol, p-hydroxybenzaldehyde, and any byproducts.
-
-
Reaction Termination and Work-up:
-
After the desired reaction time (e.g., 3 hours), cool the reactor to room temperature and carefully depressurize it.[1]
-
Filter the reaction mixture to recover the catalyst.
-
The liquid product mixture can then be subjected to further purification steps, such as acidification and extraction, to isolate the p-hydroxybenzaldehyde.
-
Protocol 2: Catalytic Wet Air Oxidation (CWAO) of p-Cresol for Water Treatment
This protocol describes the complete degradation of p-cresol in an aqueous solution using a silver-based catalyst, a method relevant for wastewater treatment.[3]
Materials:
-
p-Cresol
-
Ag/Al2O3-ZrO2 catalyst
-
Distilled water
-
High-pressure batch reactor (autoclave) with stirring, gas supply, and temperature control.
-
Total Organic Carbon (TOC) analyzer.
-
HPLC system.
Procedure:
-
Preparation of the Aqueous Solution: Prepare a synthetic wastewater solution by dissolving a known concentration of p-cresol in distilled water (e.g., 9.3 mmol L⁻¹).[3]
-
Reactor Setup:
-
Add the p-cresol solution to the batch reactor.
-
Add the Ag/Al2O3-ZrO2 catalyst (e.g., 1 g L⁻¹).[3]
-
-
Reaction Execution:
-
Monitoring the Reaction:
-
Take liquid samples at regular intervals.
-
Analyze the samples for p-cresol concentration using HPLC and for total organic carbon (TOC) to monitor the extent of mineralization.
-
-
Completion: The reaction is considered complete when the p-cresol concentration is below the detection limit and the TOC has been significantly reduced. Total oxidation is often achieved within 2-3 hours under these conditions.[3]
Data Presentation
The following tables summarize key quantitative data from cited experiments on the catalytic oxidation of p-cresol.
Table 1: Selective Oxidation of p-Cresol to p-Hydroxybenzaldehyde
| Catalyst | Oxidant | Temperature (°C) | Pressure (MPa) | Solvent | Base | p-Cresol Conversion (%) | p-Hydroxybenzaldehyde Selectivity (%) | Reference |
| Co3O4 | Air | 100 | 0.83 | Aqueous | NaOH | ~100 | 95 | [1] |
| CuMn-oxide/C | O2 | 100 | 1.0 | Aqueous | NaOH | 99 | 96 | [4] |
| CoCl2/NHPI | O2 | 60 | Atmospheric | Methanol | NaOH | >95 | 90.1 | [5] |
| Co2+/Cu2+ on TiO2 | O2 | Not Specified | Not Specified | Not Specified | Not Specified | ~100 | 95.2 | [6] |
Table 2: Catalytic Wet Air Oxidation of p-Cresol
| Catalyst | Oxidant | Temperature (°C) | O2 Pressure (bar) | Initial p-Cresol Conc. (mmol L⁻¹) | p-Cresol Conversion (%) (after 1h) | TOC Abatement (%) | Reference |
| Ag/Al2O3-ZrO2 | Air | 160 | 15 | 9.3 | 96 | Improved | [3] |
| Pt/CeO2-ZrO2-SnO2/SBA-16 | O2 | 80 | Atmospheric | Not Specified | 100 (after 4h) | Not Specified | [7][8] |
Visualizations
The following diagrams illustrate the experimental workflow and a simplified reaction pathway for the catalytic oxidation of p-cresol.
Caption: Experimental workflow for the catalytic oxidation of p-cresol.
Caption: Simplified reaction pathways in p-cresol oxidation.
Applications in Drug Development and Research
The selective oxidation of p-cresol derivatives is of significant interest in drug development. p-Hydroxybenzaldehyde and its derivatives are precursors to various pharmaceuticals. Furthermore, understanding the metabolic oxidation of p-cresol is crucial, as it is a uremic toxin produced by gut microbiota.[9][10][11] In vivo, p-cresol is oxidized by cytochrome P450 enzymes into reactive intermediates that can cause cellular damage.[9] Studying the catalytic oxidation of p-cresol in vitro can provide insights into these toxicological pathways and aid in the development of strategies to mitigate its harmful effects in patients with chronic kidney disease. The methodologies described herein provide a foundation for researchers to explore these diverse applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reaction kinetics of liquid phase air oxidation of p-cresol to p-hydroxybenzaldehyde | CSIR-NCL Library, Pune [library.ncl.res.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Catalytic Performance for p-Cresol Oxidation of Co2+ and Cu2+ Loaded TiO2 Catalysts [yyhx.ciac.jl.cn]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound is primarily synthesized through the formylation of 2,6-diisopropylphenol. The most common formylation methods for phenols include the Duff reaction, Reimer-Tiemann reaction, Vilsmeier-Haack reaction, and Gattermann reaction. Due to the steric hindrance from the two isopropyl groups on the starting material, optimizing reaction conditions is crucial to achieve satisfactory yields.
Q2: What is the typical starting material for this synthesis, and how is it obtained?
A2: The standard starting material is 2,6-diisopropylphenol. It is commercially available but can also be synthesized in the lab, commonly via the Friedel-Crafts alkylation of phenol using propylene or isopropanol in the presence of an acid catalyst.[1][2]
Q3: Why is the yield of my formylation reaction of 2,6-diisopropylphenol consistently low?
A3: Low yields in the formylation of 2,6-diisopropylphenol are often attributed to the significant steric hindrance posed by the two ortho-isopropyl groups. This steric bulk can impede the approach of the formylating agent to the para-position of the phenol. Additionally, side reactions such as O-alkylation or the formation of other isomers can reduce the yield of the desired product. Careful selection of the formylation method and optimization of reaction parameters are critical.
Q4: What are the main side products I should be aware of during the synthesis?
A4: Depending on the formylation method used, potential side products can include O-formylated species, unreacted starting material (2,6-diisopropylphenol), and potentially small amounts of other isomers if any ortho positions were available. In the synthesis of the starting material, 2,6-diisopropylphenol, common impurities include 2,4-diisopropylphenol, 2,5-diisopropylphenol, and 2,4,6-triisopropylphenol.
Q5: How can I purify the final product, this compound?
A5: Purification can typically be achieved through column chromatography on silica gel, using a non-polar/polar solvent system such as a mixture of n-hexane and ethyl acetate.[3] Recrystallization from a suitable solvent system is another effective method for obtaining a high-purity product.
Troubleshooting Guides
Issue 1: Low or No Conversion of 2,6-diisopropylphenol
| Potential Cause | Suggested Solution |
| Insufficient reactivity of the formylating agent | For sterically hindered phenols like 2,6-diisopropylphenol, a more reactive formylation method may be required. Consider switching from a less reactive method to a more potent one, such as the Vilsmeier-Haack reaction. |
| Inadequate reaction temperature | Ensure the reaction is conducted at the optimal temperature for the chosen method. For many formylation reactions, heating is necessary to overcome the activation energy, especially with a hindered substrate. Incrementally increasing the temperature in small-scale trials can help identify the optimal condition. |
| Poor quality or decomposition of reagents | Use freshly distilled or purified reagents. Ensure anhydrous conditions if the reaction is sensitive to moisture (e.g., Vilsmeier-Haack, Gattermann). |
| Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Sterically hindered substrates may require significantly longer reaction times for complete conversion. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Suggested Solution |
| Lack of regioselectivity in the formylation reaction | The choice of formylation method significantly impacts regioselectivity. For para-formylation of a 2,6-disubstituted phenol, the Duff reaction is often a good choice as formylation occurs para if the ortho positions are blocked.[4] |
| Side reactions due to harsh reaction conditions | Overly high temperatures or prolonged reaction times can lead to decomposition or the formation of undesired byproducts. Optimize these parameters by running a matrix of conditions on a small scale. |
| Presence of impurities in the starting material | Ensure the 2,6-diisopropylphenol starting material is of high purity. Impurities can lead to a complex mixture of products that are difficult to separate. |
Experimental Protocols
While specific literature on the direct formylation of 2,6-diisopropylphenol to this compound is not abundant, the following are generalized protocols for relevant formylation reactions that can be adapted and optimized for this specific synthesis.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[5][6][7]
General Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF in an appropriate solvent (e.g., dichloromethane) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for a specified time to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2,6-diisopropylphenol in the reaction solvent to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC.
-
Upon completion, quench the reaction by pouring it into ice-cold water or a basic solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3]
Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like glycerol and boric acid or trifluoroacetic acid. It is known for ortho-formylation, but with ortho positions blocked, para-formylation is favored.[4]
General Procedure:
-
In a flask, combine 2,6-diisopropylphenol, hexamethylenetetramine, and an acidic medium (e.g., glycerol and boric acid).
-
Heat the mixture to a high temperature (typically 150-160°C) for several hours.
-
After cooling, hydrolyze the intermediate by adding an aqueous acid solution (e.g., sulfuric acid).
-
Isolate the product by steam distillation or solvent extraction.
-
Purify the crude product as needed.
Reimer-Tiemann Reaction
This reaction uses chloroform in a basic solution to achieve ortho-formylation of phenols. While typically ortho-selective, para-formylation can occur, especially if the ortho positions are blocked.[8][9][10]
General Procedure:
-
Dissolve 2,6-diisopropylphenol in an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Add chloroform to the solution.
-
Heat the biphasic mixture with vigorous stirring for several hours.
-
After the reaction is complete, cool the mixture and acidify it with a dilute acid.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the resulting aldehyde.
Data Presentation
The following table presents a comparative summary of the different formylation methods. Note that the yields are general ranges for phenols and will require optimization for the specific synthesis of this compound.
| Formylation Method | Typical Reagents | General Yield Range for Phenols | Key Advantages | Common Challenges |
| Vilsmeier-Haack | POCl₃, DMF | Moderate to High | Mild conditions, versatile | Requires anhydrous conditions, Vilsmeier reagent can be sensitive |
| Duff Reaction | Hexamethylenetetramine, Acid | Low to Moderate | Good for para-formylation with blocked ortho positions | High temperatures, often low yields |
| Reimer-Tiemann | CHCl₃, Strong Base | Low to Moderate | Does not require anhydrous conditions | Often low yields, formation of byproducts, harsh basic conditions |
| Gattermann Reaction | HCN, HCl, Lewis Acid | Moderate | Effective for some phenols | Use of highly toxic HCN |
Visualizations
Experimental Workflow for Vilsmeier-Haack Synthesis
Caption: A typical workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the formylation of 2,6-diisopropylphenol.
References
- 1. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
- 2. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ajrconline.org [ajrconline.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 10. ajrconline.org [ajrconline.org]
Technical Support Center: Formylation of 2,6-Diisopropylphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the formylation of 2,6-diisopropylphenol to synthesize 3,5-diisopropyl-4-hydroxybenzaldehyde.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product (3,5-Diisopropyl-4-Hydroxybenzaldehyde)
Low or no yield is a common issue in the formylation of sterically hindered phenols like 2,6-diisopropylphenol. The bulky isopropyl groups can impede the approach of the formylating agent to the aromatic ring.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | The significant steric bulk from the two isopropyl groups ortho to the hydroxyl group can hinder the electrophilic attack at the para position. Consider using a less sterically demanding formylation reagent if possible. The Duff reaction, for instance, may proceed where other methods fail due to the nature of the electrophile. |
| Incorrect Reaction Conditions | Ensure all reagents are added in the correct order and at the specified temperature. For many formylation reactions, maintaining a specific temperature range is critical for success. |
| Deactivated Catalyst | In reactions requiring a Lewis acid catalyst (e.g., Rieche reaction), ensure the catalyst is fresh and has not been deactivated by moisture or other impurities. |
| Poor Quality Reagents | Use freshly purified or high-purity reagents. Degradation of the formylating agent or the presence of impurities in the starting material can inhibit the reaction. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Sterically hindered substrates may require longer reaction times for complete conversion. |
Issue 2: Formation of Multiple Products and Purification Challenges
The formation of side products can complicate the purification of the desired 3,5-diisopropyl-4-hydroxybenzaldehyde.
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | While the ortho positions are blocked, side reactions can still occur. The choice of formylation method can influence regioselectivity. For instance, the Duff reaction generally favors ortho-formylation, but with blocked ortho positions, it directs to the para position. |
| Over-Formylation | Although less common with this substrate, it's possible to introduce more than one formyl group under harsh conditions. To avoid this, use a stoichiometric amount of the formylating agent and carefully control the reaction time. |
| Formation of Colored Impurities | Phenols are susceptible to oxidation, which can produce colored impurities. To minimize oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
| Unreacted Starting Material | If the reaction has not gone to completion, you will have a mixture of the product and starting material. Consider increasing the reaction time or temperature, or adding more reagent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when formylating 2,6-diisopropylphenol?
A1: Due to the steric hindrance from the isopropyl groups, the primary side reaction is often incomplete conversion, leaving unreacted starting material. Other potential side reactions, depending on the specific formylation method used, can include:
-
Formation of polymeric materials: Phenols can polymerize under acidic conditions.
-
Oxidation of the phenol: This can lead to the formation of quinone-type byproducts, especially if the reaction is exposed to air.
-
Side reactions of the formylating agent: For example, in the Duff reaction, hexamine can undergo complex reactions leading to various byproducts.
Q2: Which formylation method is best for 2,6-diisopropylphenol?
A2: The choice of method depends on available reagents and equipment.
-
The Duff reaction is a classical method for formylating phenols. Since the ortho positions are blocked in 2,6-diisopropylphenol, formylation is directed to the para position. However, the Duff reaction is often inefficient.
-
The Rieche formylation uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride. This method can be effective for electron-rich aromatic compounds.
-
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride. It is a versatile method for formylating electron-rich arenes.
Q3: How can I effectively purify the product, 3,5-diisopropyl-4-hydroxybenzaldehyde?
A3: Purification can be challenging due to the potential for co-eluting impurities.
-
Column chromatography on silica gel is a common method. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically used.
-
Recrystallization can be an effective final purification step if a suitable solvent is found.
-
Preparative HPLC may be necessary for achieving very high purity.
Q4: My reaction mixture turned dark. What does this indicate?
A4: A dark reaction mixture often indicates the formation of colored byproducts, likely from the oxidation of the phenolic starting material or product. Working under an inert atmosphere and using high-purity, degassed solvents can help minimize this.
Potential Side Products
| Side Product | Potential Cause | Suggested Mitigation |
| Unreacted 2,6-diisopropylphenol | Incomplete reaction due to steric hindrance or insufficient reaction time/temperature. | Increase reaction time, temperature, or reagent stoichiometry. Monitor reaction progress. |
| Polymeric Material | Acid-catalyzed polymerization of the phenol. | Use milder reaction conditions and avoid strong, non-selective acids. |
| Quinone-type Byproducts | Oxidation of the phenolic hydroxyl group. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Di-formylated Products | Harsh reaction conditions leading to multiple formylations. | Use stoichiometric amounts of the formylating agent and milder conditions. |
Experimental Protocols
The following is a representative protocol for the Rieche formylation of a hindered phenol, adapted for 2,6-diisopropylphenol. Researchers should optimize conditions for their specific setup.
Representative Rieche Formylation of 2,6-Diisopropylphenol
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2,6-diisopropylphenol (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) (2-3 equivalents), to the stirred solution.
-
Reagent Addition: Add dichloromethyl methyl ether (1.1-1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for a period, and then warm to room temperature. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and water.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: Reaction pathway for the formylation of 2,6-diisopropylphenol.
Caption: Workflow for troubleshooting low yield in formylation reactions.
Preventing oxidation of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde during storage
Welcome to the Technical Support Center for 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
A1: The primary cause of degradation is oxidation. The aldehyde functional group (-CHO) is susceptible to oxidation, which converts it to the corresponding carboxylic acid, 4-Hydroxy-3,5-bis(isopropyl)benzoic acid. This process is accelerated by exposure to oxygen, light, and elevated temperatures. The phenolic hydroxyl group and the isopropyl groups also influence the molecule's reactivity.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation, the compound should be stored in a cool, dark, and dry place. For optimal stability, it is recommended to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.
Q3: I've noticed a slight yellowing of the solid compound over time. Is it still usable?
A3: A slight yellowing may indicate the initial stages of oxidation or the formation of minor degradation products.[1] While the compound may still be suitable for some applications, it is crucial to verify its purity before use, especially for sensitive experiments. We recommend performing an analytical test, such as HPLC, to quantify the purity and the level of the primary oxidation product, 4-Hydroxy-3,5-bis(isopropyl)benzoic acid.
Q4: Can I store this compound in a solution?
A4: Storing the compound in a solution is possible, but the choice of solvent is critical. Aprotic solvents are generally preferred over protic solvents. It is advisable to use de-gassed solvents to minimize dissolved oxygen. If you need to store it in solution for a short period, prepare the solution fresh and store it under an inert atmosphere in a sealed vial, protected from light.
Q5: Are there any recommended stabilizers to prevent the oxidation of this compound?
A5: Yes, the addition of a hindered phenolic antioxidant, such as Butylated Hydroxytoluene (BHT), can effectively inhibit the oxidation of this compound.[2][3] A low concentration, typically in the range of 0.01% to 0.1% (w/w), is generally sufficient. It is important to ensure that the chosen stabilizer does not interfere with your downstream applications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Significant decrease in purity confirmed by analysis. | Prolonged or improper storage (exposure to air, light, or heat). | If purity is below the required specification for your experiment, consider purification (e.g., recrystallization) or obtaining a new batch. Implement the recommended storage conditions for the remaining material. |
| The compound has solidified in a cold room/refrigerator. | The storage temperature is below the compound's freezing point. | Gently warm the container to room temperature. Once it has returned to its original physical state, ensure it is homogenous before use. This should not affect the compound's stability if it was properly sealed. |
| Inconsistent experimental results using the same batch. | Potential degradation of the compound after opening the container multiple times. | Aliquot the compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture. |
| Formation of an unknown peak in HPLC/GC analysis. | Besides the primary oxidation product, other side reactions or polymerization might occur under certain conditions. | Use a mass spectrometry (MS) detector coupled with your chromatography system (LC-MS or GC-MS) to identify the structure of the unknown impurity.[4][5] This will help in understanding the degradation pathway and optimizing storage conditions. |
Data Presentation
The following table provides representative data on the stability of this compound under various storage conditions. This data is illustrative and based on typical degradation patterns observed in accelerated stability studies of phenolic aldehydes. Actual results may vary.
| Condition | Time (Months) | Purity (%) | 4-Hydroxy-3,5-bis(isopropyl)benzoic acid (%) | Appearance |
| 25°C, Exposed to Air & Light | 0 | 99.5 | <0.1 | White to off-white solid |
| 3 | 95.2 | 4.5 | Pale yellow solid | |
| 6 | 89.8 | 9.8 | Yellow solid | |
| 25°C, Inert Atmosphere, Dark | 0 | 99.5 | <0.1 | White to off-white solid |
| 3 | 99.2 | 0.7 | White to off-white solid | |
| 6 | 98.9 | 1.0 | White to off-white solid | |
| 4°C, Inert Atmosphere, Dark | 0 | 99.5 | <0.1 | White to off-white solid |
| 3 | 99.4 | 0.5 | White to off-white solid | |
| 6 | 99.3 | 0.6 | White to off-white solid | |
| 40°C, Inert Atmosphere, Dark (Accelerated) | 0 | 99.5 | <0.1 | White to off-white solid |
| 1 | 97.5 | 2.3 | Off-white solid | |
| 2 | 95.1 | 4.7 | Pale yellow solid | |
| 25°C, Exposed to Air & Light, with 0.1% BHT | 0 | 99.5 | <0.1 | White to off-white solid |
| 3 | 98.8 | 1.1 | White to off-white solid | |
| 6 | 98.1 | 1.8 | Pale yellow solid |
Experimental Protocols
Protocol 1: Stability Testing of this compound by HPLC
Objective: To quantify the purity of this compound and its primary oxidation product, 4-Hydroxy-3,5-bis(isopropyl)benzoic acid.
Materials:
-
This compound sample
-
4-Hydroxy-3,5-bis(isopropyl)benzoic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). A common gradient could be from 30% to 90% acetonitrile over 20 minutes.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound and 4-Hydroxy-3,5-bis(isopropyl)benzoic acid reference standards in the mobile phase or a suitable solvent (like acetonitrile) to prepare stock solutions of known concentrations. Prepare a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Accurately weigh a small amount of the this compound sample to be tested and dissolve it in the mobile phase or a suitable solvent to a known concentration.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to an appropriate value (e.g., 280 nm, where both the aldehyde and the carboxylic acid show absorbance).
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis: Identify the peaks corresponding to this compound and 4-Hydroxy-3,5-bis(isopropyl)benzoic acid based on their retention times compared to the standards. Quantify the amount of each compound in the sample using the calibration curve. Calculate the purity of the sample.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Workflow for HPLC-based stability testing.
Caption: Troubleshooting decision tree for compound degradation.
References
- 1. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 3. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 4. researchgate.net [researchgate.net]
- 5. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenolic Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing issues encountered during the HPLC analysis of phenolic compounds.
Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing
Peak tailing in the chromatography of phenolic compounds can systematically be addressed by identifying the root cause. This guide provides a step-by-step approach to diagnosing and resolving the issue.
Step 1: Initial Assessment - Are all peaks tailing or only specific ones?
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All Peaks Tailing: This typically suggests a system-wide issue.
-
Specific Peaks Tailing (especially polar phenolic compounds): This is often indicative of secondary chemical interactions with the stationary phase.
Troubleshooting Workflow Diagram
Caption: A decision tree to guide the troubleshooting process for peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for phenolic compound analysis?
Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with the latter half of the peak being broader than the front half.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[1] Peak tailing is problematic as it can obscure the resolution of closely eluting compounds, lead to inaccurate integration and quantification, and decrease the overall sensitivity of the analysis. For the analysis of phenolic compounds, which are often present in complex mixtures, maintaining good peak shape is critical for accurate results.
Q2: What are the primary causes of peak tailing for phenolic compounds?
The most common causes of peak tailing for phenolic compounds are:
-
Secondary Silanol Interactions: Phenolic compounds, being polar, can interact with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (like C18).[2] These secondary interactions cause some analyte molecules to be retained longer, resulting in a tailed peak.[2]
-
Improper Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic analyte, both the ionized and non-ionized forms of the compound will exist. This dual state leads to inconsistent retention and results in broad, tailing peaks.[2][3]
-
Column Contamination and Degradation: The accumulation of strongly retained sample components or the degradation of the stationary phase can create active sites that cause tailing.[1] A void at the column inlet can also disrupt the packed bed and lead to poor peak shape.[1]
-
Sample Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak asymmetry.[4]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[2] It is always recommended to dissolve the sample in the initial mobile phase.[2]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[2]
Diagram of Secondary Silanol Interaction
Caption: Interaction of a phenolic compound with a residual silanol group on the stationary phase.
Q3: How can I minimize peak tailing caused by secondary silanol interactions?
Several strategies can be employed to mitigate these unwanted interactions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to ≤ 3) protonates the silanol groups, reducing their ability to interact with the phenolic analytes.[5]
-
Use an End-Capped Column: These columns have their residual silanol groups chemically deactivated, which minimizes secondary interactions.[4]
-
Add a Mobile Phase Modifier: Historically, a small amount of a basic compound like triethylamine (TEA) was added to the mobile phase to compete with the analyte for active silanol sites. However, with modern, high-purity silica columns, this is often unnecessary.[5]
-
Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can help to mask residual silanol interactions.[4] For LC-MS, buffer concentrations should generally be kept below 10 mM to avoid ion suppression.[2]
Q4: How does the sample solvent affect peak shape?
The composition of the solvent used to dissolve the sample can have a significant impact on peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread at the beginning of the column, leading to broad and often tailing peaks.[6] The ideal practice is to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.[4]
Q5: Can injecting too much sample cause peak tailing?
Yes, both mass overload (injecting a too-concentrated sample) and volume overload (injecting too large a volume) can lead to peak tailing.[4] If you suspect overloading, try diluting your sample or reducing the injection volume.[4]
Quantitative Data on Troubleshooting Peak Tailing
The following tables summarize the quantitative effects of various troubleshooting strategies on peak shape, typically measured by the Asymmetry Factor (As) or Tailing Factor (Tf), where a value of 1.0 is ideal.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Phenolic Compound | Mobile Phase pH | Asymmetry Factor (As) | Reference |
| Basic Drug Compound | 7.0 | 2.35 | [7] |
| Basic Drug Compound | 3.0 | 1.33 | [7] |
Table 2: Effect of Sample Solvent on Theoretical Plates (Peak Efficiency)
| Sample Solvent | Injection Volume (µL) | Theoretical Plate Number | Reference |
| Water (weaker than mobile phase) | 5 | ~14,000 | [6] |
| Methanol (stronger than mobile phase) | 5 | ~6,000 | [6] |
Table 3: Effect of Injection Volume on Theoretical Plates
| Injection Volume (µL) | Theoretical Plates (% of 1 µL injection) | Reference | | :--- | :--- | :--- | :--- | | 1 | 100% |[8] | | 2 | 63% |[8] | | 10 | 5% |[8] |
Experimental Protocols
Protocol 1: General Column Washing Procedure for Reversed-Phase Columns
This procedure is intended to remove strongly retained contaminants from a C18 column used for phenolic compound analysis.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade hexane
Procedure:
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.
-
Flush with Mobile Phase without Buffer: Wash the column with 10-20 column volumes of the mobile phase without any salts or buffers.
-
Flush with 100% Acetonitrile: Wash the column with 10-20 column volumes of 100% ACN to remove nonpolar contaminants.
-
Flush with Isopropanol: Wash the column with 10-20 column volumes of IPA.
-
(Optional) Flush with Hexane: For very nonpolar contaminants, flush with 10-20 column volumes of hexane. Important: After using hexane, you must flush the column again with IPA (10-20 column volumes) before returning to a reversed-phase solvent like ACN or water, as hexane is not miscible with aqueous phases.
-
Re-equilibrate the Column: Flush the column with the initial mobile phase conditions for at least 20 column volumes, or until the baseline is stable.
Protocol 2: Mobile Phase Preparation to Minimize Peak Tailing
Objective: To prepare a mobile phase with a pH that suppresses silanol interactions and ensures consistent ionization of phenolic analytes.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (or other suitable acidifier)
-
Buffer salt (e.g., ammonium formate), if required
Procedure:
-
Choose an Appropriate pH: For most phenolic acids, a mobile phase pH between 2.5 and 3.5 provides good peak shapes.[2]
-
Prepare the Aqueous Component:
-
Measure the required volume of HPLC-grade water.
-
If using a buffer, dissolve the appropriate amount of the buffer salt in the water. For LC-MS, keep the concentration below 10 mM.[2]
-
Add the acidifier (e.g., 0.1% formic acid) to the aqueous solution.
-
Measure and adjust the pH using a calibrated pH meter.
-
-
Filter the Aqueous Component: Filter the aqueous portion of the mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.
-
Mix the Mobile Phase:
-
For isocratic methods, precisely measure the required volumes of the filtered aqueous component and the organic solvent and then mix them.
-
For gradient methods, place the prepared aqueous and organic components in their respective solvent reservoirs.
-
-
Degas the Mobile Phase: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the system.
Protocol 3: Sample Preparation for HPLC Analysis of Phenolic Compounds
Objective: To prepare a sample that is free of particulates and dissolved in a solvent compatible with the mobile phase.
Materials:
-
Sample containing phenolic compounds
-
Solvent for extraction (e.g., methanol, ethanol, or a mixture with water)
-
Mobile phase (initial conditions)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
Procedure:
-
Extraction (if necessary):
-
Extract the phenolic compounds from the sample matrix using a suitable solvent. Sonication can aid in extraction efficiency.
-
-
Centrifugation (optional):
-
Centrifuge the extract to pellet any solid material.
-
-
Filtration:
-
Filter the sample extract through a syringe filter to remove any remaining particulates that could clog the HPLC column.
-
-
Solvent Exchange/Dilution:
-
If the extraction solvent is stronger than the initial mobile phase, evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
Alternatively, dilute the sample with the initial mobile phase to a concentration that is within the linear range of the detector and minimizes the effect of the stronger solvent.
-
-
Transfer to Vial: Transfer the final prepared sample to an HPLC vial for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.cn]
- 4. labcompare.com [labcompare.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
Optimizing reaction time and temperature for the synthesis of benzaldehyde derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzaldehyde derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzaldehyde and its derivatives?
A1: Common laboratory-scale methods include:
-
Oxidation of Benzyl Alcohol Derivatives: This is a straightforward method when the corresponding alcohol is available.[1] Mild oxidizing agents are often used to prevent over-oxidation to carboxylic acids.
-
Friedel-Crafts Acylation and Formylation: These reactions introduce the aldehyde group to an aromatic ring. The Gattermann-Koch reaction, for instance, uses carbon monoxide and hydrochloric acid to formylate benzene.
-
Suzuki-Miyaura Coupling: This cross-coupling reaction is effective for synthesizing complex benzaldehyde derivatives by forming a carbon-carbon bond between an organoboron compound and an organic halide.
-
Sommelet Reaction: This method is suitable for converting benzyl halides to the corresponding aldehydes.[1]
-
Rosenmund Reduction: This reaction reduces an acyl chloride to an aldehyde and is known for its high selectivity.[1]
Q2: How do I choose the best synthesis method for my target molecule?
A2: The optimal method depends on several factors:
-
Availability of Starting Materials: The choice of reaction is often dictated by the commercial availability and cost of the precursors.
-
Required Scale: Some methods are more suitable for large-scale industrial production, while others are better for laboratory-scale synthesis.[2]
-
Desired Purity: Certain reactions offer higher selectivity and fewer side products, simplifying purification.[1][2] For instance, the Rosenmund reduction is known for its high selectivity in converting acid chlorides to aldehydes.[1]
Q3: What are the common impurities in benzaldehyde synthesis and how can I remove them?
A3: A frequent impurity is the corresponding benzoic acid, formed by the oxidation of the benzaldehyde product, especially when exposed to air.[3][4] To remove benzoic acid, you can perform a basic aqueous wash with a 5-10% solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[3] The benzoic acid is converted to its water-soluble salt and can be separated in the aqueous layer.[3] Unreacted benzaldehyde can be removed by a sodium bisulfite wash, which forms a solid adduct that can be filtered off.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product at all. What are the possible causes and solutions?
Answer: Low or no yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in synthesis.
-
Inactive Catalyst: For reactions requiring a catalyst, such as Friedel-Crafts or Suzuki couplings, ensure the catalyst is fresh and has been handled under appropriate conditions (e.g., anhydrous for Lewis acids like AlCl₃).[6]
-
Suboptimal Temperature: Temperature is a critical parameter. For instance, in many benzyl alcohol oxidations, temperatures between 80-100°C are optimal.[1] However, excessively high temperatures can lead to side reactions and decomposition.[1] For some reactions, like those involving organolithium reagents, very low temperatures (e.g., -78 °C) are necessary to prevent side reactions.[7][8]
-
Incorrect Reaction Time: The reaction may be incomplete or side products may form with prolonged reaction times.[9][10] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time to quench the reaction.[1]
-
Poor Quality Reagents or Solvents: Impurities in starting materials or the presence of water in anhydrous reactions can significantly reduce yield.[1] Ensure solvents are properly dried and reagents are of high purity.
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products. How can I improve the selectivity?
Answer: The formation of side products is a common challenge. The following strategies can help improve the selectivity of your reaction.
-
Optimize Reaction Temperature: Overheating can often lead to side reactions like polysubstitution in Friedel-Crafts reactions or over-oxidation of the desired aldehyde to a carboxylic acid.[6] Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity.
-
Control Stoichiometry and Addition Rate: The molar ratio of reactants can be crucial. For example, in Friedel-Crafts reactions, using an excess of the aromatic substrate can help minimize side reactions.[6] Additionally, the slow, dropwise addition of a reactive reagent can help to control the reaction exotherm and improve selectivity.[6]
-
Choice of Reagents: The choice of oxidizing or reducing agent can significantly impact selectivity. For the oxidation of a primary alcohol to an aldehyde, using a milder oxidant like pyridinium chlorochromate (PCC) can prevent over-oxidation to the carboxylic acid.[2]
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Common Cause | Recommended Solution |
| Benzoic Acid Derivative | Over-oxidation of the aldehyde product.[2] | Use a milder oxidizing agent; carefully monitor reaction time and temperature.[1] |
| Isomeric Products | Poor regioselectivity in electrophilic aromatic substitution (e.g., Friedel-Crafts). | Optimize catalyst and reaction temperature; consider using a different synthetic route with better regiocontrol.[2] |
| Benzyl Alcohol Derivative | Incomplete oxidation of the starting alcohol or over-reduction of the aldehyde.[1] | Increase reaction time or temperature for oxidations; for reductions, use a less reactive reducing agent or carefully control stoichiometry. |
Experimental Protocols
Protocol 1: Oxidation of Benzyl Alcohol to Benzaldehyde using Hydrogen Peroxide
This protocol is adapted from a literature procedure for a greener oxidation of benzyl alcohol.[11][12]
Materials:
-
Benzyl alcohol
-
15 wt% Hydrogen peroxide
-
Tetra(benzyltriethylammonium) octamolybdate catalyst (can be pre-synthesized)[11][12]
-
Sodium sulfate
-
50 mL round-bottom flask
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
To a 50 mL round-bottom flask, add benzyl alcohol (5 mL, 50 mmol) and the catalyst (0.25 g, 0.2 mol%).
-
Add 15 wt% hydrogen peroxide (12 mL, 60 mmol) to the flask.
-
Heat the mixture to reflux for one hour.
-
After one hour, cool the mixture to near room temperature.
-
Isolate the product by simple distillation. The distillate will contain benzaldehyde and water.
-
Separate the water using a pipette.
-
Dry the benzaldehyde over anhydrous sodium sulfate.
-
Weigh the product and characterize it (e.g., by IR spectroscopy).
Protocol 2: Synthesis of 2-Amino-5-bromobenzaldehyde
This two-step protocol is based on a procedure from Organic Syntheses.[13]
Step A: Synthesis of 2-Amino-5-bromobenzyl alcohol
-
In a 1-L round-bottomed flask, dissolve 2-amino-5-bromobenzoic acid in dry THF.
-
Cool the solution in an ice bath and slowly add a reducing agent (e.g., borane-tetrahydrofuran complex).
-
After the reaction is complete, quench the reaction and perform an aqueous workup with extraction.
-
Purify the crude product by recrystallization to obtain 2-amino-5-bromobenzyl alcohol.
Step B: Oxidation to 2-Amino-5-bromobenzaldehyde
-
In a 500-mL round-bottomed flask, dissolve the 2-amino-5-bromobenzyl alcohol from Step A in acetonitrile.
-
Add a copper(I) catalyst and TEMPO.
-
Stir the reaction mixture under an air or oxygen atmosphere until the oxidation is complete (monitor by TLC).[14]
-
Isolate and purify the product, which is a bright yellow powder.[14]
Workflow for the Synthesis of 2-Amino-5-bromobenzaldehyde
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0145334A2 - Benzaldehyde derivative and process for its preparation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. cs.gordon.edu [cs.gordon.edu]
- 12. cs.gordon.edu [cs.gordon.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from synthesized 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: When synthesizing this compound, particularly via the Duff reaction with 2,6-diisopropylphenol, several impurities can arise. These may include:
-
Unreacted starting material: Residual 2,6-diisopropylphenol.
-
Polymeric byproducts: The Duff reaction is known to sometimes produce polymeric materials, which can be difficult to remove.
-
Isomeric byproducts: Although the formylation is directed to the para position, trace amounts of ortho-formylated isomers might be present.
-
Oxidation products: The phenolic group is susceptible to oxidation, which can lead to colored impurities.
-
Impurities from starting materials: The purity of the initial 2,6-diisopropylphenol can affect the final product's purity, with potential carry-over of related compounds.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Q3: How do I choose between recrystallization and column chromatography?
A3:
-
Recrystallization is often a good first choice if the crude product is a solid and the impurities have different solubility profiles from the desired product. It is generally a simpler and more scalable technique.
-
Column chromatography is more effective for separating compounds with similar polarities, such as isomers, or for removing a wider range of impurities. It offers higher resolution but can be more time-consuming and require larger volumes of solvent.
Q4: My purified product is still showing a broad melting point range. What should I do?
A4: A broad melting point range is indicative of remaining impurities. You may need to repeat the purification process. If you performed recrystallization, try a different solvent system or a slower cooling rate. If you used column chromatography, optimizing the eluent system for better separation on a TLC plate before running the column again is recommended. Combining the two methods, for instance, by running a column and then recrystallizing the purest fractions, can also yield a product of very high purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was added).- The product is "oiling out" instead of crystallizing. | - Boil off some of the solvent to concentrate the solution and try cooling again.- Add a seed crystal of the pure compound to induce crystallization.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- If oiling out occurs, reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly. |
| Low recovery of the purified product. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the filtrate in an ice bath to maximize crystal precipitation.- To prevent premature crystallization, use a pre-heated funnel and filter flask for hot filtration and perform the filtration quickly. |
| Crystals are colored. | - Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause bumping. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (overlapping bands). | - The eluent system is not optimal.- The column was overloaded with the crude sample.- The column was not packed properly, leading to channeling. | - Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation (a difference in Rf values of at least 0.2).- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The product is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The product elutes too quickly with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Streaking or tailing of spots on TLC and bands on the column. | - The compound may be too acidic or basic for silica gel.- The sample was overloaded on the TLC plate or column. | - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Apply a more dilute sample to the TLC plate or use less crude material for the column. |
Data Presentation
| Purification Method | Typical Solvents/Eluents | Expected Purity | Expected Yield | Key Advantages | Potential Issues |
| Recrystallization | Isopropanol[1] or Chloroform/Pentane mixture[2] | >98% | 60-80% | Simple, scalable, and cost-effective for removing major impurities. | May not effectively remove impurities with similar solubility; potential for product loss in the mother liquor. |
| Column Chromatography | Hexane/Ethyl Acetate gradient | >99% | 50-70% | High resolution, effective for separating isomers and multiple impurities. | More time-consuming, requires larger solvent volumes, and potential for product loss on the column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and should be optimized for your specific crude product.
-
Solvent Selection: Begin by testing the solubility of your crude product in various solvents (e.g., isopropanol, ethanol, hexane, ethyl acetate, and mixtures thereof) to find a suitable recrystallization solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Gently heat the solution back to boiling for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard flash column chromatography procedure.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the desired product from impurities (Rf of the product should be around 0.3).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is readily soluble. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to begin elution.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis and Isolation: Monitor the composition of the collected fractions by TLC. Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Selective Oxidation of p-Cresol Derivatives to Aldehydes
This technical support center provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the selective oxidation of p-cresol derivatives to their corresponding aldehydes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the selective oxidation of p-cresol derivatives.
Q1: My p-cresol conversion is low. What are the likely causes and how can I improve it?
A1: Low conversion of p-cresol can stem from several factors related to catalyst activity, reaction conditions, and reactant purity.
-
Probable Causes & Solutions:
-
Catalyst Deactivation: The catalyst may have lost activity. For heterogeneous catalysts, consider regeneration or using a fresh batch. For homogeneous catalysts, ensure the metal salt is of high purity and handled correctly. In some cases, the catalyst may deactivate during the reaction; for instance, in a 50:50 H₂O/AcOH mixture, significant catalyst deactivation was observed after 6 hours.[1]
-
Insufficient Base: In alkaline conditions, a sufficient amount of base is crucial. No reaction occurs in the absence of a base, and the conversion can be significantly affected by the base-to-substrate ratio.[1] A molar ratio of NaOH to p-cresol of at least 2.5:1 is often required for reasonable conversions.[1]
-
Inadequate Oxygen Supply: The reaction relies on an efficient supply of oxygen. Ensure vigorous stirring (e.g., 1000 rpm) to facilitate mass transfer between the gas, liquid, and solid phases.[1] A continuous flow of oxygen or air is typically necessary.
-
Low Reaction Temperature: Increasing the reaction temperature can enhance the conversion rate. For example, increasing the temperature from 80 °C to 120 °C has been shown to increase substrate conversion.[1]
-
Impure Reactants: Impurities in the p-cresol or solvent can poison the catalyst. Ensure the use of high-purity starting materials.
-
Q2: My p-cresol conversion is high, but the selectivity to the desired aldehyde is low. What can I do?
A2: Low selectivity indicates the prevalence of side reactions. Optimizing reaction parameters can help favor the formation of the aldehyde.
-
Probable Causes & Solutions:
-
Over-oxidation: The desired aldehyde is being further oxidized to the corresponding carboxylic acid (e.g., p-hydroxybenzoic acid). Reducing the reaction time or temperature may help. The phenolic hydroxyl group can act as an inhibitor to further oxidation of the aldehyde under mild conditions, so maintaining mildness is key.
-
Dimerization/Polymerization: Phenolic compounds are prone to oxidative coupling, leading to dimers and polymers.[2] This is particularly an issue in acidic conditions.[3][4]
-
Use of a suitable solvent: Solvents like ethylene glycol can stabilize the proposed quinomethide intermediate, preventing dimer formation.[1]
-
Work at lower concentrations: Diluting the reaction mixture can disfavor bimolecular side reactions like dimerization.[2]
-
Excess alkali: In alkaline conditions, excess base can improve the selectivity for the aldehyde by inhibiting the formation of dimeric side products.
-
-
Formation of other byproducts: Depending on the solvent, other byproducts may form. For example, in methanol, p-hydroxy benzyl methyl ether can be a byproduct.[5] In ethylene glycol, a glycol ether can be formed.[1] Optimizing the solvent system and reaction time can minimize these.
-
Q3: I am observing significant formation of dimeric or oligomeric byproducts. How can I suppress this?
A3: The formation of dimers and oligomers is a common challenge in phenol oxidation due to oxidative coupling.[2]
-
Strategies to Suppress Dimerization:
-
Work under an inert atmosphere: While this reaction requires oxygen, ensuring that the initial setup is free of excess oxygen and moisture can be beneficial.[2]
-
Use protecting groups: Protecting the phenolic hydroxyl group can prevent oxidative coupling, although this adds extra steps to the synthesis.[2]
-
Control stoichiometry: In coupling-type reactions, careful control of reactant ratios is crucial.[2]
-
Optimize solvent: As mentioned, solvents like ethylene glycol can stabilize reactive intermediates and prevent dimerization.[1]
-
Adjust pH: In many cases, alkaline conditions suppress dimerization more effectively than acidic conditions.
-
Q4: I am seeing over-oxidation to p-hydroxybenzoic acid. How can I avoid this?
A4: Over-oxidation is a common issue when the desired aldehyde is susceptible to further oxidation under the reaction conditions.
-
Preventing Over-oxidation:
-
Reduce reaction time: Monitor the reaction closely (e.g., by TLC or GC) and stop it once the maximum aldehyde concentration is reached, before significant over-oxidation occurs.
-
Lower the reaction temperature: Milder temperatures can often provide enough energy for the initial oxidation but not for the subsequent oxidation of the aldehyde.
-
Control oxygen partial pressure: While sufficient oxygen is needed, an excessively high partial pressure might promote over-oxidation.
-
Inherent inhibition: Fortunately, the phenolic hydroxyl group in the product can act as a built-in inhibitor for further oxidation of the aldehyde group under mild conditions.
-
Q5: I have difficulty separating my heterogeneous catalyst after the reaction. What are my options?
A5: Efficient catalyst recovery is a key advantage of heterogeneous catalysis.
-
Improving Catalyst Separation:
-
Filtration: For solid catalysts, simple filtration is the standard method. If the catalyst particles are too fine, consider using a finer filter paper or a membrane filter.
-
Centrifugation: For very fine particles, centrifugation followed by decantation of the supernatant can be effective.
-
Magnetic Catalysts: Using a magnetically separable catalyst (e.g., cobalt-cobalt oxide/nitrogen-doped carbon) allows for easy recovery with an external magnet.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the selective oxidation of p-cresol derivatives to aldehydes?
A1: Several catalytic systems have been successfully employed:
-
Cobalt-based catalysts: These are widely used, both as homogeneous salts (e.g., CoCl₂) and heterogeneous oxides (e.g., Co₃O₄).[3][5][6] They often require alkaline conditions.
-
Copper-Manganese catalysts: Bimetallic Cu-Mn oxides have shown high conversion and selectivity under mild conditions.[4][7]
-
Noble metal catalysts: Combinations of platinum and palladium have been used, particularly for oxidations in acidic media.[3][4] More recently, synergistic PtFe and Pd nanoparticles have been developed for efficient base-free oxidation.[8]
Q2: What is the role of the base in these reactions?
A2: In alkaline-mediated oxidations, the base (typically NaOH or KOH) plays a crucial role in activating the p-cresol by forming the phenolate salt. This facilitates the oxidation under milder conditions. Excess base can also help to suppress the formation of dimeric side products.
Q3: Can this reaction be performed under base-free conditions?
A3: Yes, base-free oxidation is possible and is a significant area of research to make the process more environmentally friendly. This typically requires more advanced catalyst systems, such as a combination of interlayer-ordered PtFe nanoalloys and Pd nanoparticles, which can activate molecular oxygen to form reactive oxygen species that drive the reaction.[8]
Q4: What are the typical solvents used for this reaction?
A4: The choice of solvent is critical and can influence both conversion and selectivity.
-
Methanol: Commonly used in alkaline conditions with cobalt catalysts.[5][9]
-
Ethylene Glycol (EG): Can be used in both acidic and basic media and is effective at preventing the formation of dimeric byproducts by stabilizing the quinone methide intermediate.[1]
-
Aqueous Acetic Acid: Used for oxidations with noble metal catalysts, though it can be prone to dimer formation.[1][3][4]
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques allow for quantitative analysis of the reaction mixture to determine conversion and selectivity.[5] An internal standard can be used for more accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying both the desired product and any byproducts that may have formed.[10][11][12]
Q6: What are the main safety precautions to consider?
A6: Standard laboratory safety procedures should be followed. Specific points to consider for this reaction include:
-
Handling of Cresols: Cresols are toxic and corrosive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Use of Oxygen: Reactions involving pure oxygen can be hazardous. Ensure the equipment is properly set up and that there are no leaks. Do not use flammable solvents near an open flame or spark source.
-
Handling of Bases: Strong bases like NaOH are corrosive. Handle with care.
-
Pressure Reactions: If the reaction is carried out under pressure, use a properly rated and maintained pressure vessel.
Data Presentation: Catalyst Performance in Selective Oxidation of p-Cresol
Table 1: Performance of Cobalt-Based Catalysts
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| CoCl₂·6H₂O | NaOH | Ethylene Glycol/H₂O | 100 | 18 | >99 | 98 | [1] |
| Co₃O₄ | NaOH | Methanol | 110 | 6 | 95 | 95 | [3][6] |
| CoAPO-11 | NaOH | Methanol | 70 | - | ~95 | 70-75 | [5] |
| Chelated Co(II) complex | NaOH | Methanol | 60 | 10-15 | 100 | >90 | [9] |
Table 2: Performance of Copper-Manganese-Based Catalysts
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Cu-Mn Oxide/Carbon | NaOH | Methanol | 75 | 3 | 99 | 96 | [4] |
| Cu-Mn bimetallic | - | - | - | - | 98.5 | 95.6 | [7] |
Table 3: Performance of Noble Metal-Based Catalysts
| Catalyst | Medium | Solvent | Temp. (°C) | Conversion (%) | Selectivity (%) | Reference |
| Pt/C + Pd(CH₃COO)₂ | Acidic | 50 wt% aq. Acetic Acid | 80 | - | 35 (yield) | [3][4] |
| PtFe/C + Pd/S-C | Base-free | - | - | >99 | >99 (yield) | [8] |
Experimental Protocols
Protocol 1: General Procedure for Cobalt-Catalyzed Aerobic Oxidation of p-Cresol in an Alkaline Medium
This protocol is a general guideline based on typical procedures found in the literature.[1][13]
-
Apparatus Setup: Assemble a reaction vessel (e.g., a three-necked round-bottom flask) equipped with a mechanical stirrer, a condenser, a gas inlet, and a thermometer.
-
Charging Reactants: To the reaction vessel, add p-cresol, the solvent (e.g., methanol or ethylene glycol), and the base (e.g., NaOH pellets). A typical molar ratio is p-cresol:NaOH = 1:3.
-
Catalyst Addition: Add the cobalt catalyst (e.g., CoCl₂·6H₂O). The catalyst loading is typically around 1 mol% relative to the p-cresol.
-
Reaction Initiation: Begin vigorous stirring (e.g., 800-1000 rpm) and start bubbling oxygen or air through the mixture at a controlled flow rate.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and maintain it for the duration of the reaction (typically 6-18 hours).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst is used, it can be filtered off. The reaction mixture is then typically acidified with a mineral acid (e.g., HCl) to neutralize the excess base and precipitate the product. The product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Copper-Manganese Catalyzed Aerobic Oxidation of p-Cresol
This protocol is based on the use of a heterogeneous Cu-Mn oxide catalyst.
-
Catalyst Preparation: The Cu-Mn oxide catalyst is typically prepared by co-precipitation of the metal nitrates followed by calcination.
-
Reaction Setup: In a pressure reactor equipped with a mechanical stirrer, add the Cu-Mn oxide catalyst, p-cresol, solvent (e.g., methanol), and NaOH.
-
Pressurization and Heating: Seal the reactor, purge with oxygen, and then pressurize to the desired oxygen pressure (e.g., 0.3 MPa). Heat the mixture to the reaction temperature (e.g., 75 °C) with vigorous stirring.
-
Reaction and Work-up: Maintain the reaction for the required time (e.g., 3 hours). After cooling and depressurizing, the catalyst is separated by filtration. The filtrate is then worked up as described in Protocol 1 (acidification, extraction, and purification).
-
Catalyst Recycling: The recovered catalyst can often be washed, dried, and reused.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.tue.nl [pure.tue.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper and manganese: two concordant partners in the catalytic oxidation of p-cresol to p-hydroxybenzaldehyde - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synergistic catalysis of interlayer-ordered PtFe nanoalloy and Pd nanoparticles: high-efficiency oxidation of p-cresol to p-hydroxybenzaldehyde under base-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. EP0323290A1 - Process for the preparation of aromatic aldehydes - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatographic-mass spectrometric analysis for measurement of p-cresol and its conjugated metabolites in uremic and normal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
How to increase the solubility of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde. The focus is on addressing challenges related to its solubility in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a solid compound with a melting point of 119-120°C.[1] It is known to be soluble in organic solvents like dichloromethane and ethyl acetate.[2][3] Due to its phenolic hydroxyl group and the bulky, nonpolar isopropyl groups, it exhibits poor solubility in water but is generally soluble in many common organic solvents.
Q2: I am having trouble dissolving this compound in my reaction solvent. What can I do?
A2: Difficulty in dissolving this compound can be due to several factors, including the choice of solvent, concentration, and temperature. The troubleshooting guides below offer several strategies to enhance solubility, such as using a co-solvent system, adjusting the pH to form the more soluble phenoxide, or employing phase transfer catalysis for heterogeneous reactions.
Q3: Can I heat the mixture to increase the solubility?
A3: Yes, in many cases, gently heating the solvent can increase the solubility of this compound. However, it is crucial to consider the thermal stability of your other reactants and the boiling point of the solvent to avoid degradation or loss of solvent.
Q4: Are there any recommended solvent systems for reactions involving this aldehyde?
A4: The choice of solvent is highly dependent on the specific reaction. For reactions where polar aprotic solvents are suitable, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be good choices due to their high dissolving power for a wide range of organic molecules.[4] For less polar systems, a mixture of solvents (a co-solvent system) may be necessary. A good starting point is to use a solvent in which the aldehyde is known to be soluble, such as dichloromethane or ethyl acetate, and if necessary, add a co-solvent to improve the solubility of other reactants.
Troubleshooting Guides
Issue 1: Poor Solubility in a Nonpolar Aprotic Solvent for a Nucleophilic Addition Reaction (e.g., Wittig Reaction)
Solution:
-
Co-Solvent System: Introduce a polar aprotic co-solvent to increase the overall solvating power of the medium.
-
Temperature Adjustment: Gently warm the reaction mixture to aid dissolution.
-
Homogenization: Ensure vigorous stirring to maximize contact between the solid and the solvent.
Experimental Protocol: Co-Solvent System for a Wittig Reaction
This protocol provides a general guideline for using a co-solvent system to improve the solubility of this compound in a Wittig reaction.
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt in anhydrous toluene.
-
Base Addition: Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium or sodium hexamethyldisilazide) dropwise to form the ylide.
-
Aldehyde Addition: In a separate flask, dissolve the this compound in a minimal amount of a polar aprotic co-solvent, such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Reaction: Slowly add the dissolved aldehyde to the ylide suspension at the appropriate temperature for the reaction.
-
Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and proceed with the standard aqueous work-up and purification.
Issue 2: Immiscibility of Reactants in a Biphasic System (e.g., O-alkylation of the phenolic hydroxyl group)
Solution:
-
Phase Transfer Catalysis (PTC): Employ a phase transfer catalyst to facilitate the transport of the nucleophile from the aqueous phase to the organic phase where the aldehyde is dissolved.
Experimental Protocol: O-Alkylation using Phase Transfer Catalysis
This protocol details the O-alkylation of the phenolic hydroxyl group of this compound using an alkyl halide and a phase transfer catalyst.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a nonpolar organic solvent such as toluene or dichloromethane.
-
Aqueous Base: Add an aqueous solution of a base, for example, 50% (w/v) sodium hydroxide.
-
Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB).[5]
-
Alkylating Agent: Add the alkylating agent (e.g., an alkyl bromide or iodide) to the biphasic mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitoring and Work-up: Monitor the reaction progress by TLC. After completion, cool the mixture, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography or recrystallization.
Issue 3: Low Reactivity and Solubility in an Aqueous Base-Catalyzed Reaction (e.g., Aldol Condensation)
Solution:
-
Phenoxide Formation: Convert the phenolic aldehyde to its more water-soluble sodium or potassium salt (phenoxide) by reacting it with a stoichiometric amount of a strong base in a suitable solvent before the addition of the other reactant.
Experimental Protocol: In Situ Phenoxide Formation for an Aldol Condensation
This protocol outlines the formation of the phenoxide of this compound to enhance its solubility and reactivity in a base-catalyzed aldol condensation.
-
Dissolution: In a round-bottom flask, dissolve the this compound in a minimal amount of a suitable alcohol, such as ethanol or isopropanol.
-
Base Addition: To this solution, add one equivalent of an aqueous solution of a strong base (e.g., 2 M sodium hydroxide) and stir until the aldehyde has completely dissolved, indicating the formation of the sodium phenoxide.
-
Reactant Addition: Add the ketone or other carbonyl compound that will act as the nucleophile to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrates.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product. Collect the solid by filtration, wash with water, and purify by recrystallization.
Data Presentation
| Solvent | Solvent Type | Predicted Solubility | Notes |
| Water | Polar Protic | Very Low | The large hydrophobic isopropyl groups significantly reduce aqueous solubility. |
| Methanol | Polar Protic | Moderate | The hydroxyl group can hydrogen bond with methanol, but the hydrocarbon portion limits high solubility. |
| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but the slightly larger alkyl chain of ethanol can better accommodate the nonpolar parts of the molecule. |
| Isopropanol | Polar Protic | Moderate to High | The polarity is lower than ethanol, which may favor interaction with the isopropyl groups. |
| Acetone | Polar Aprotic | High | Good general solvent for many organic compounds. |
| Dichloromethane (DCM) | Nonpolar Aprotic | High | Known to be a good solvent for this compound.[2][3] |
| Ethyl Acetate | Polar Aprotic | High | Known to be a good solvent for this compound.[2][3] |
| Tetrahydrofuran (THF) | Polar Aprotic | High | A versatile solvent for a wide range of organic reactions. |
| Toluene | Nonpolar Aprotic | Moderate | The aromatic nature of toluene can interact favorably with the benzene ring of the aldehyde. |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | A powerful solvent for many poorly soluble organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | An excellent solvent for a wide range of organic molecules, including those with poor solubility in other common solvents.[4] |
Visualizations
Caption: Workflow for addressing solubility issues of this compound.
Caption: Mechanism of Phase Transfer Catalysis for nucleophilic reactions.
References
Minimizing byproduct formation in the synthesis of hindered phenols
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation during the synthesis of hindered phenols.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of hindered phenols in a question-and-answer format.
Problem 1: Low yield of the desired hindered phenol and formation of polyalkylated byproducts.
-
Question: My reaction is producing a significant amount of polyalkylated phenols, leading to a low yield of the desired mono-alkylated product. What are the potential causes and how can I fix this?
-
Answer: The formation of polyalkylated byproducts is a common issue in Friedel-Crafts alkylation of phenols, as the initial alkyl group can further activate the aromatic ring towards subsequent alkylation.[1][2] Here are the primary causes and troubleshooting steps:
-
High Reactivity of the Phenolic Ring: The hydroxyl group is a strong activating group, making the product more reactive than the starting material.[1]
-
Molar Ratio of Reactants: An insufficient amount of the phenol starting material relative to the alkylating agent increases the likelihood of the alkylating agent reacting with the already-alkylated product.[3]
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Reaction Time and Temperature: Longer reaction times and higher temperatures can promote over-alkylation.[3]
-
Solution: Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction once the formation of the desired mono-alkylated product is maximized.[3] Consider running the reaction at a lower temperature. For the synthesis of 2,6-di-tert-butylphenol, temperatures between 100°C and 110°C are optimal to avoid undesirable side products.[4]
-
-
Problem 2: Formation of O-alkylated byproduct (phenyl ether).
-
Question: I am observing the formation of a significant amount of phenyl ether (O-alkylation) instead of the desired C-alkylated hindered phenol. How can I improve the selectivity for C-alkylation?
-
Answer: The competition between C-alkylation and O-alkylation is a key challenge in phenol alkylation.[5] O-alkylation is often kinetically favored.[1] The following factors can be adjusted to favor C-alkylation:
-
Catalyst Selection: The choice of catalyst plays a crucial role in determining the C/O alkylation ratio.[1]
-
Solution: Solid acid catalysts like zeolites can be optimized to favor C-alkylation.[1] For instance, molybdenum-based catalysts have been shown to selectively produce C-allylated products.[1] In some cases, a dual catalytic system, such as Pd/C and Sc(OTf)₃, can promote selective ortho-C-alkylation.[6][7]
-
-
Reaction Conditions: Temperature and the nature of the alkylating agent can influence the product distribution.[1]
-
Problem 3: Poor regioselectivity (e.g., formation of the para-isomer instead of the desired ortho-isomer).
-
Question: My synthesis is yielding the thermodynamically more stable para-substituted product, but I need the ortho-substituted hindered phenol. How can I control the regioselectivity?
-
Answer: Achieving high ortho-selectivity can be challenging as the para-product is often thermodynamically favored due to reduced steric hindrance.[1] However, ortho-alkylation can be kinetically favored under specific conditions.[1]
-
Steric Hindrance: Bulky alkylating agents or phenols with bulky substituents can favor para-alkylation.[3]
-
Solution: If possible, modify the substrate or alkylating agent to favor ortho-substitution.
-
-
Catalyst Choice: The catalyst can significantly influence the ortho/para ratio.[3]
-
Temperature: The reaction temperature can affect the product distribution.[3]
-
Solution: Systematically vary the reaction temperature to find the optimal conditions for ortho-selectivity. For certain ortho-alkylation reactions, a temperature range of 90-110°C is preferred for maximal yields.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in hindered phenol synthesis and how are they formed?
A1: The most common byproducts include:
-
Polyalkylated phenols: Formed when the initial mono-alkylated product, which is often more activated than the starting phenol, undergoes further alkylation.[1][10]
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O-alkylated ethers: Result from the nucleophilic attack of the phenolic oxygen on the electrophilic alkylating agent.[5][11] This pathway can sometimes be the kinetically favored one.[1]
-
Undesired regioisomers: Typically the para-isomer, which is often the thermodynamically more stable product compared to the ortho-isomer.[1]
Q2: How does the choice of catalyst influence byproduct formation?
A2: The catalyst is a critical factor in controlling the outcome of the reaction:
-
Lewis Acids: Strong Lewis acids like AlCl₃ can be very active but may also lead to excessive polyalkylation and other side reactions.[1][2] Milder Lewis acids can offer better control.[2]
-
Zeolites: These solid acid catalysts can be tuned to favor C-alkylation over O-alkylation and can also influence regioselectivity.
-
Metal-Based Catalysts: Specific metal catalysts, such as those based on rhenium or palladium/scandium, have been developed for highly regioselective ortho-alkylation.[6][8]
Q3: What is the role of temperature in controlling selectivity?
A3: Temperature plays a crucial role in the trade-off between reaction rate and selectivity:
-
Higher temperatures generally increase the reaction rate but can lead to a decrease in selectivity, favoring the formation of thermodynamically stable byproducts like the para-isomer and promoting polyalkylation.[3][4]
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Lower temperatures can enhance selectivity for the kinetically favored product, such as the ortho-isomer in some cases, and can help to minimize over-alkylation.[3][12] It is essential to optimize the temperature for each specific reaction to achieve the desired balance of yield and purity.
Data Presentation
Table 1: Effect of Catalyst on Product Distribution in Phenol Alkylation
| Catalyst Type | Typical Selectivity | Common Byproducts | Reference(s) |
| Strong Lewis Acids (e.g., AlCl₃) | Can be non-selective | Polyalkylated phenols, O-alkylated ethers, regioisomers | [1][2] |
| Zeolites (e.g., H-beta) | Favors C-alkylation | Can produce a mixture of ortho and para isomers | |
| Rhenium Catalysts (e.g., Re₂(CO)₁₀) | High ortho-selectivity | Minimal polyalkylation | [8] |
| Aluminum Thiophenoxides | Ortho-directing | Reduced formation of para-isomers | [9] |
| Dual Catalysis (e.g., Pd/C, Sc(OTf)₃) | Regioselective ortho-alkylation | Minimized bis-alkylated side products | [6] |
Experimental Protocols
General Experimental Workflow for Friedel-Crafts Alkylation of Phenols
This is a generalized procedure and should be adapted based on the specific substrates and desired product.
-
Reactant Preparation: In a suitable reaction vessel, dissolve the phenol in an appropriate solvent (if not running neat).
-
Addition of Alkylating Agent: Add the alkylating agent to the phenol solution. The molar ratio of phenol to alkylating agent should be optimized, with an excess of phenol often used to minimize polyalkylation.[2][3]
-
Cooling: If the reaction is exothermic, cool the reaction mixture in an ice bath.
-
Catalyst Addition: Carefully add the catalyst in small portions with stirring. The choice and amount of catalyst are critical for selectivity.[1][2]
-
Reaction: Allow the reaction to proceed at the optimized temperature for a predetermined time. Monitor the reaction progress by TLC or GC.[3]
-
Work-up: Upon completion, quench the reaction (e.g., with water or a dilute acid wash). Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by column chromatography, distillation, or recrystallization.[3]
Visualizations
Caption: Reaction pathways in hindered phenol synthesis.
Caption: Troubleshooting decision tree for byproduct minimization.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
- 9. US3032595A - Ortho-alkylation of phenols - Google Patents [patents.google.com]
- 10. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Aromatic Aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying aromatic aldehydes via recrystallization.
Troubleshooting Guides & FAQs
This section addresses specific issues users may encounter during the recrystallization of aromatic aldehydes in a question-and-answer format.
My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue, particularly with low-melting point solids or when the solution is highly supersaturated.[1]
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Cause: The melting point of your aromatic aldehyde is likely lower than the boiling point of the solvent, or the solution is cooling too rapidly.[1] High impurity levels can also lower the melting point of the compound, contributing to this issue.
-
Solution:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation of the solution.[1]
-
Slow Cooling: Allow the solution to cool down as slowly as possible. An insulated container or a dewar can be used to slow the cooling rate, which encourages the formation of crystals instead of oil.[1]
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Change Solvent System: If oiling out persists, the chosen solvent may be unsuitable. Consider using a solvent with a lower boiling point or employing a mixed solvent system. For somewhat polar molecules, an alcohol/water mixture is often a good choice.[2]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to provide a nucleation site for crystal growth.
-
I have a very low yield after recrystallization. How can I improve it?
A low yield can be frustrating and is often due to using too much solvent or premature crystallization.
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Cause: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling. Premature crystallization during a hot filtration step can also lead to product loss.
-
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. A saturated solution is key to maximizing yield.
-
Recover from Mother Liquor: After filtering your crystals, you can try to recover more product from the filtrate. Reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals.
-
Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.
-
Optimize Cooling: Ensure the solution has been cooled sufficiently, perhaps in an ice bath, to maximize the amount of product that crystallizes out of the solution before filtration.
-
No crystals are forming, even after cooling the solution in an ice bath. What's wrong?
The absence of crystal formation usually indicates that the solution is not supersaturated.
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Cause: The most common reason is using too much solvent, resulting in a solution that is too dilute for crystals to form upon cooling.
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Solution:
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Reduce Solvent Volume: Heat the solution to boil off some of the solvent. This will increase the concentration of the solute. Once the volume is reduced, allow the solution to cool again.
-
Induce Crystallization: If the solution is supersaturated but crystals are not forming, you can try to induce crystallization by:
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. This can create nucleation sites.
-
Seeding: Add a tiny crystal of the pure aromatic aldehyde to the solution. This "seed" will act as a template for crystal growth.
-
-
Use an Anti-Solvent (Mixed Solvent System): If you are using a single solvent, you can try adding a second solvent in which your compound is insoluble (but is miscible with the first solvent). Add the anti-solvent dropwise to the cooled solution until it becomes slightly cloudy, then allow it to stand.
-
My purified crystals are still colored. How can I remove colored impurities?
Colored impurities can sometimes co-crystallize with the desired product.
-
Cause: The colored compounds have similar solubility properties to your aromatic aldehyde in the chosen solvent.
-
Solution:
-
Use Activated Charcoal: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.
-
Hot Filtration: After adding the charcoal, perform a hot gravity filtration to remove the charcoal (with the adsorbed impurities) from the solution before allowing it to cool and crystallize.[3] Be careful not to use too much charcoal, as it can also adsorb some of your desired product.
-
Data Presentation
Solvent Selection for Aromatic Aldehydes
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the aromatic aldehyde well at high temperatures but poorly at low temperatures. The following table provides a general guide to solvent selection based on the polarity of the aromatic aldehyde.
| Aromatic Aldehyde Polarity | Recommended Solvents | Mixed Solvent Systems |
| Non-polar (e.g., Benzaldehyde, p-Tolualdehyde) | Toluene, Hexane, Heptane | Toluene/Petroleum Ether[4], Ethanol/Water |
| Moderately Polar (e.g., Anisaldehyde, Cinnamaldehyde) | Ethanol, Methanol, Ethyl Acetate | Ethanol/Water, Acetone/Water |
| Polar (e.g., Vanillin, Salicylaldehyde, 3-Nitrobenzaldehyde) | Water, Ethanol, Methanol | Ethanol/Water, Methanol/Water |
Solubility of Common Aromatic Aldehydes
Solubility data can vary depending on the source and experimental conditions. This table is a summary of available data and should be used as a guide.
| Aromatic Aldehyde | Solvent | Solubility (Cold) | Solubility (Hot) |
| Benzaldehyde | Water | Sparingly soluble (~0.7 g/100 mL at 20°C)[5] | Slightly more soluble |
| Ethanol | Miscible[6] | Miscible | |
| Diethyl Ether | Miscible[7] | Miscible | |
| Vanillin | Water | ~1 g/100 mL at 25°C[5] | More soluble in hot water |
| Ethanol | Soluble[8] | Very soluble | |
| Diethyl Ether | Soluble[5] | Very soluble | |
| Cinnamaldehyde | Water | Slightly soluble[9] | Slightly more soluble |
| Ethanol | Miscible[9] | Miscible | |
| Diethyl Ether | Soluble[9] | Soluble | |
| Anisaldehyde | Water | Insoluble (~0.3 g/100 mL)[10] | Slightly more soluble |
| Ethanol | Soluble[10] | Soluble | |
| Acetone | Soluble[11] | Soluble | |
| 3-Nitrobenzaldehyde | Methanol | 16.65 g/100g | 33.98 g/100g |
| Ethanol | - | - | |
| Isopropanol | 0.52 g/100g | 0.91 g/100g | |
| Acetone | 17.42 g/100g | 36.74 g/100g | |
| Ethyl Acetate | 9.14 g/100g | 17.90 g/100g |
Experimental Protocols
Protocol 1: Recrystallization of a Solid Aromatic Aldehyde (e.g., Vanillin)
Objective: To purify crude vanillin using a single solvent recrystallization with water.
Methodology:
-
Dissolution: Weigh approximately 2 grams of crude vanillin and place it in a 125 mL Erlenmeyer flask. Add about 50 mL of deionized water.
-
Heating: Gently heat the mixture on a hot plate while stirring continuously until the solution just begins to boil and all the vanillin has dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 15-20 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be transferred to a watch glass and left in a desiccator.
Protocol 2: Recrystallization using a Mixed Solvent System (e.g., 3-Nitrobenzaldehyde)
Objective: To purify crude 3-nitrobenzaldehyde using a toluene and petroleum ether mixed solvent system.[4]
Methodology:
-
Dissolution: Place the crude 3-nitrobenzaldehyde in an Erlenmeyer flask and add a minimal amount of toluene. Heat the mixture gently until the solid dissolves completely.[4]
-
Addition of Anti-Solvent: While the solution is still hot, slowly add petroleum ether (the anti-solvent) dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to complete crystallization.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold petroleum ether.
-
Drying: Dry the purified crystals.
Protocol 3: Purification of a Liquid Aromatic Aldehyde via Bisulfite Adduct Formation (e.g., Benzaldehyde)
Many aromatic aldehydes are liquids at room temperature, making them unsuitable for purification by standard recrystallization. An effective method for their purification is through the formation of a solid sodium bisulfite adduct.
Methodology:
-
Adduct Formation: In a flask, vigorously stir the impure liquid benzaldehyde with a saturated solution of sodium bisulfite. A white precipitate of the benzaldehyde-bisulfite adduct will form.
-
Isolation of Adduct: Collect the solid adduct by vacuum filtration and wash it with a small amount of cold ethanol to remove non-aldehydic impurities.
-
Regeneration of Aldehyde: Transfer the washed adduct to a flask and add a sufficient amount of aqueous sodium carbonate or sodium hydroxide solution to decompose the adduct. This will regenerate the pure benzaldehyde, which will separate as an oily layer.
-
Extraction: Transfer the mixture to a separatory funnel and extract the pure benzaldehyde with a suitable organic solvent like diethyl ether.
-
Drying and Solvent Removal: Dry the organic extract with an anhydrous drying agent (e.g., magnesium sulfate), filter, and then remove the solvent by rotary evaporation to obtain the purified liquid benzaldehyde.
Mandatory Visualization
Caption: General workflow for the recrystallization of a solid aromatic aldehyde.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemos.de [chemos.de]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. fishersci.be [fishersci.be]
- 6. Benzaldehyde | 100-52-7 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 9. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 10. p-Anisaldehyde | 123-11-5 [amp.chemicalbook.com]
- 11. What is p-Anisaldehyde?_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Potential of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde and BHT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). It is important to note that while BHT is extensively studied, there is a notable absence of direct, publicly available experimental data quantifying the antioxidant capacity of this compound. Consequently, this comparison is based on the established antioxidant profile of BHT and a qualitative analysis of this compound's potential, derived from structure-activity relationships of similar phenolic compounds.
Executive Summary
Both this compound and BHT are phenolic compounds, a class of molecules well-regarded for their antioxidant properties. Their ability to neutralize free radicals is primarily attributed to the hydrogen-donating capacity of their phenolic hydroxyl group. BHT, with its two bulky tert-butyl groups, is a classic example of a sterically hindered phenol, a structural feature that enhances its stability and antioxidant efficacy. This compound shares this hindered phenol characteristic with its two isopropyl groups ortho to the hydroxyl group, suggesting it may possess comparable radical scavenging abilities. However, the presence of a benzaldehyde group introduces electronic effects that could modulate its antioxidant potential.
Quantitative Data on Antioxidant Activity
Due to the lack of direct experimental data for this compound, a side-by-side quantitative comparison is not currently possible. The following table summarizes the reported antioxidant activity of BHT from various studies, highlighting the typical range of its efficacy in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals; a lower value indicates greater antioxidant activity.
Table 1: DPPH Radical Scavenging Activity (IC50) of BHT
| Antioxidant Assay | Butylated Hydroxytoluene (BHT) - IC50 | Reference Compound(s) |
| DPPH Radical Scavenging Activity | 23 mg/L | Not specified in this study |
| DPPH Radical Scavenging Activity | 36 µg/mL | Not specified in this study[1] |
Note: The variability in reported IC50 values for BHT can be attributed to differences in experimental conditions across various studies.
Structure-Activity Relationship and Qualitative Comparison
The antioxidant activity of phenolic compounds is significantly influenced by their chemical structure. Key factors include the number and position of hydroxyl groups, and the nature of other substituents on the aromatic ring.
Butylated Hydroxytoluene (BHT): The antioxidant prowess of BHT is largely due to the steric hindrance provided by the two tert-butyl groups adjacent to the hydroxyl group. This arrangement stabilizes the resulting phenoxyl radical formed after hydrogen donation, preventing it from participating in further radical chain reactions.
This compound: This compound also features a sterically hindered phenolic hydroxyl group, with two isopropyl groups in the ortho positions. This structural similarity to BHT suggests that it too should be an effective radical scavenger. However, the presence of an electron-withdrawing aldehyde group (-CHO) at the para position is expected to increase the bond dissociation enthalpy of the phenolic O-H bond, potentially reducing its hydrogen-donating ability compared to BHT, which has an electron-donating methyl group in the same position.
Conversely, studies on other substituted 4-hydroxybenzaldehydes, such as 3,4,5-trihydroxybenzaldehyde, have shown potent antioxidant activity, often superior to that of BHT.[2] This is attributed to the presence of multiple hydroxyl groups which can delocalize the radical and increase the stability of the antioxidant radical. While this compound lacks these additional hydroxyl groups, this indicates that the benzaldehyde moiety does not preclude strong antioxidant activity.
Furthermore, research on 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a closer structural analogue to the compound of interest, has also pointed to significant antioxidant potential, with some of its derivatives showing superior radical scavenging activity compared to BHT.[3][4]
Based on these structural considerations, it is plausible that this compound is a competent antioxidant, although likely less potent than BHT due to the electronic effect of the aldehyde group. Experimental validation is essential to confirm this hypothesis.
Experimental Protocols
To facilitate the direct comparison of these two compounds, the following is a detailed protocol for the widely accepted DPPH radical scavenging assay.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the DPPH radical is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically at approximately 517 nm.
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound
-
BHT (as a positive control)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark to avoid degradation.
-
Preparation of Sample and Standard Solutions:
-
Prepare stock solutions of this compound and BHT in methanol (e.g., 1 mg/mL).
-
From the stock solutions, prepare a series of dilutions of varying concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 100 µL of the different concentrations of the sample and standard solutions.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the respective sample or standard dilution and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:
% Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
Determination of IC50: Plot the percentage of inhibition against the concentration of the sample and standard. The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.
Mandatory Visualization
The antioxidant mechanism of phenolic compounds like BHT and this compound involves the donation of a hydrogen atom to a free radical, thereby neutralizing it. This process is depicted in the following diagram.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
Conclusion
While a definitive quantitative comparison between the antioxidant activities of this compound and BHT is precluded by a lack of direct experimental evidence for the former, a qualitative assessment based on chemical structure is possible. Both compounds possess a sterically hindered phenolic hydroxyl group, a key feature for effective radical scavenging. However, the electron-withdrawing nature of the aldehyde group in this compound may render it a less potent hydrogen donor than BHT.
This guide underscores the critical need for direct experimental evaluation of this compound's antioxidant capacity using standardized assays like the DPPH method outlined herein. Such studies would provide the empirical data necessary for a conclusive comparison and would be of significant value to the scientific and drug development communities in the ongoing search for novel and effective antioxidants.
References
A Comparative Guide to HPLC and Alternative Methods for the Quantification of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde against other analytical techniques. It is intended for researchers, scientists, and drug development professionals, offering a data-driven overview to aid in selecting the most appropriate method for their specific needs. This document includes detailed experimental protocols and performance data for the discussed methods.
Introduction
This compound is a phenolic aldehyde that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is vital for quality control, process monitoring, and stability testing. While reverse-phase HPLC with UV detection is a commonly employed technique for such analyses, alternative methods may offer advantages in terms of sensitivity, cost, or sample throughput. This guide compares a standard HPLC-UV method with Gas Chromatography-Flame Ionization Detection (GC-FID) and a UV-Vis Spectrophotometric method.
Data Presentation
The performance of each analytical method is summarized in the table below, allowing for a direct comparison of their key validation parameters. The data presented for the HPLC method is based on typical performance characteristics for similar phenolic aldehydes.
| Validation Parameter | HPLC-UV Method | GC-FID Method (with derivatization) | UV-Vis Spectrophotometric Method |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Range (µg/mL) | 1 - 200 | 5 - 500 | 10 - 250 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.5 | 1.0 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 1.5 | 3.0 |
| Specificity | High | High | Low to Medium |
| Analysis Time per Sample (min) | 15 - 20 | 20 - 30 | 5 - 10 |
Experimental Protocols
Detailed methodologies for the HPLC-UV method and the alternative techniques are provided below.
1. High-Performance Liquid Chromatography (HPLC-UV) Method
This method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 250 mm x 4.6 mm i.d.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30 v/v) containing 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 1 to 200 µg/mL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
2. Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method requires derivatization to increase the volatility of the phenolic aldehyde.
-
Derivatization Procedure:
-
To 1 mL of the sample or standard solution in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-FID Conditions:
-
Column: DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split mode 20:1).
-
3. UV-Vis Spectrophotometric Method
This method provides a rapid estimation of the total amount of the analyte but is less specific than chromatographic methods.
-
Assay Procedure:
-
Prepare a series of standard solutions of this compound in methanol (10 - 250 µg/mL).
-
Prepare the sample solution in methanol to a concentration within the standard range.
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorption (λmax), which should be determined by scanning a standard solution from 200 to 400 nm.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Mandatory Visualization
Caption: Workflow for the development and validation of an HPLC method.
Caption: Key characteristics of different analytical methods for quantification.
Efficacy of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde as a crosslinking agent versus other reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in a multitude of applications, from stabilizing protein complexes for structural analysis to developing antibody-drug conjugates. This guide provides a comparative overview of common crosslinking reagents, with a special focus on the potential utility of sulfhydryl-reactive compounds. While extensive data exists for many commercially available crosslinkers, information regarding the specific efficacy of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde as a crosslinking agent in biological applications is not currently available in the public domain. This guide, therefore, focuses on established crosslinkers to provide a baseline for comparison should data on this compound become available.
Introduction to Crosslinking Agents
Crosslinking agents are molecules that contain two or more reactive ends capable of covalently bonding with specific functional groups on proteins or other biomolecules.[1] This process of forming stable chemical bridges is integral to studying protein-protein interactions, immobilizing molecules to solid supports, and constructing complex bioconjugates.[2] The choice of a crosslinker depends on several factors, including the target functional groups (e.g., primary amines, sulfhydryls, carboxyls), the desired spacer arm length, and whether a cleavable or non-cleavable linkage is required.[1][3]
Crosslinkers can be broadly categorized as homobifunctional or heterobifunctional. Homobifunctional reagents possess two identical reactive groups, while heterobifunctional agents have two different reactive groups, allowing for more controlled, sequential conjugation and reducing the likelihood of unwanted self-conjugation.[1][4]
Common Crosslinking Reagents: A Comparative Overview
Several classes of crosslinking agents are widely used in research and drug development. This section provides a comparison of their key characteristics.
Aldehyde-Based Crosslinkers: Glutaraldehyde and Formaldehyde
Glutaraldehyde and formaldehyde are highly efficient homobifunctional crosslinkers that primarily react with primary amines, such as the side chain of lysine residues.[5][6]
-
Glutaraldehyde is a potent crosslinking agent that has been extensively used for fixing tissues and immobilizing enzymes.[5][7] It is known for its high reactivity and the formation of stable crosslinks.[7] However, a significant drawback of glutaraldehyde is its inherent cytotoxicity, which can be a concern in applications involving living cells or in the development of biomaterials for in vivo use.[8]
-
Formaldehyde is another widely used fixative that forms crosslinks between proteins and also between proteins and nucleic acids.[6][9] Its small size allows for efficient penetration into cells and tissues.[6] While effective, formaldehyde crosslinking can sometimes be reversible, and like glutaraldehyde, it exhibits cytotoxicity.[10][11][12]
Natural Crosslinking Agents: Genipin
Genipin, derived from the fruit of Gardenia jasminoides, has emerged as a popular natural crosslinking agent.[13][14] It reacts with primary amines to form stable, crosslinked products.[15]
-
Efficacy and Biocompatibility: Genipin is considered to be significantly less cytotoxic than glutaraldehyde, making it a more biocompatible alternative for creating scaffolds for tissue engineering and drug delivery systems.[13][16][17] Studies have shown that genipin can effectively crosslink collagenous tissues, enhancing their mechanical properties and resistance to degradation.[2] Its crosslinking efficiency is considered comparable to that of aldehydes under certain conditions.[15]
Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers offer greater control over the conjugation process by reacting with two different functional groups.[1][4] A common strategy involves reagents that target primary amines and sulfhydryl groups.
-
Amine- and Sulfhydryl-Reactive Crosslinkers: These reagents, such as those containing an N-hydroxysuccinimide (NHS) ester and a maleimide group, are widely used for creating specific bioconjugates.[1][4][14] The NHS ester reacts with primary amines, while the maleimide group specifically targets the sulfhydryl group of cysteine residues.[14] This two-step process minimizes the formation of unwanted homodimers.[4] The stability of the resulting thioether bond from the maleimide-sulfhydryl reaction can be a consideration, as it may undergo a retro-Michael reaction in vivo.[18]
The Potential of this compound
This compound has been identified in chemical literature as a sulfhydryl-reactive heterobifunctional crosslinking reagent.[19] Its benzaldehyde moiety suggests reactivity towards certain nucleophiles, while its specific reactivity with sulfhydryl groups would allow for targeted conjugation to cysteine residues.
However, a comprehensive search of scientific literature and chemical databases did not yield any published experimental data demonstrating its use or efficacy as a crosslinking agent in biological contexts. Key missing information includes:
-
Quantitative Efficacy Data: There is no available data on its crosslinking efficiency, reaction kinetics, or the stability of the formed crosslinks with proteins or other biomolecules.
-
Comparative Studies: No studies were found that compare the performance of this compound against other established crosslinking agents.
-
Experimental Protocols: Detailed methodologies for its use in protein crosslinking, including optimal reaction conditions (pH, temperature, concentration), are not publicly available.
-
Cytotoxicity Data: While there is general information on the cytotoxicity of benzaldehyde, specific data for this compound is lacking.[10][11][12]
Data Presentation
Due to the absence of experimental data for this compound, a direct quantitative comparison is not possible. The following table summarizes the general characteristics of the discussed crosslinking agents to provide a framework for evaluation.
| Crosslinking Agent | Type | Target Functional Group(s) | Key Advantages | Key Disadvantages |
| Glutaraldehyde | Homobifunctional | Primary Amines | High reactivity, stable crosslinks[5][7] | High cytotoxicity[8] |
| Formaldehyde | Homobifunctional | Primary Amines, other nucleophiles | Efficient tissue penetration[6] | Cytotoxic, potentially reversible crosslinks[10][11][12] |
| Genipin | Homobifunctional (primarily) | Primary Amines | Low cytotoxicity, good biocompatibility[13][16] | May have slower reaction kinetics than aldehydes |
| NHS ester/Maleimide Reagents | Heterobifunctional | Primary Amines and Sulfhydryls | High specificity, controlled conjugation[4][14] | Potential for instability of the thioether bond[18] |
| This compound | Heterobifunctional (putative) | Sulfhydryls and other nucleophiles (putative) | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are generalized protocols for common crosslinking procedures. Note: These are not specific to this compound and would require significant optimization for any new crosslinking agent.
General Protocol for Amine-Reactive Crosslinking with Glutaraldehyde
-
Protein Preparation: Dissolve the protein to be crosslinked in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
-
Crosslinker Addition: Add a freshly prepared glutaraldehyde solution to the protein solution to a final concentration of 0.05% to 1% (v/v). The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 15-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching solution, such as Tris or glycine, to a final concentration of 20-50 mM to react with excess glutaraldehyde.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.
General Protocol for Two-Step Amine-to-Sulfhydryl Crosslinking (e.g., using an NHS-ester/maleimide crosslinker)
-
Protein A (Amine-containing) Modification:
-
Dissolve Protein A in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Add the NHS-ester/maleimide crosslinker (e.g., SMCC) at a 10-20 fold molar excess to the protein.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted crosslinker using a desalting column.
-
-
Protein B (Sulfhydryl-containing) Preparation:
-
If necessary, reduce disulfide bonds in Protein B using a reducing agent like DTT or TCEP to generate free sulfhydryl groups.
-
Remove the reducing agent using a desalting column.
-
-
Conjugation:
-
Combine the maleimide-activated Protein A with the sulfhydryl-containing Protein B.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Analysis: Analyze the conjugate using SDS-PAGE and other relevant techniques to confirm successful crosslinking.
Visualizing Crosslinking Concepts
To aid in understanding the principles discussed, the following diagrams created using the DOT language illustrate a general crosslinking workflow and a conceptual signaling pathway where crosslinking could be applied.
Caption: A simplified workflow for a typical protein crosslinking experiment.
Caption: Using crosslinking to study protein interactions in a signaling cascade.
Conclusion
The field of bioconjugation offers a diverse toolkit of crosslinking reagents, each with its own set of advantages and disadvantages. While established agents like glutaraldehyde, formaldehyde, and genipin are well-characterized, the exploration of novel reagents is crucial for advancing research and therapeutic development.
This compound is noted in the literature as a potential sulfhydryl-reactive heterobifunctional crosslinker. However, the absence of publicly available experimental data on its performance precludes a direct comparison with other reagents at this time. For researchers considering its use, extensive in-house validation would be required to determine its efficacy, optimal reaction conditions, and biocompatibility. In the interim, the well-documented portfolio of existing crosslinking agents provides reliable options for a wide range of scientific applications. Further research into novel crosslinkers like this compound is warranted to expand the repertoire of tools available to the scientific community.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. korambiotech.com [korambiotech.com]
- 3. Quantitative Cross-Linking of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Advancing formaldehyde cross-linking towards quantitative proteomic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | 10537-86-7 [chemicalbook.com]
Structural analysis of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde derivatives by X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural analysis of 4-hydroxybenzaldehyde derivatives based on available X-ray crystallography data. While a crystal structure for 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde is not publicly available, this document leverages data from closely related analogs to offer insights into the structural landscape of this class of compounds. The steric and electronic effects of substituents on the benzaldehyde scaffold are explored through the lens of single-crystal X-ray diffraction studies.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for selected 4-hydroxybenzaldehyde derivatives. These compounds share the core 4-hydroxybenzaldehyde moiety but differ in the substituents at the 3 and 5 positions, providing a basis for structural comparison.
| Compound Name | 4-Hydroxybenzaldehyde (Form I) | 4-Hydroxybenzaldehyde (Form II) | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde |
| Formula | C₇H₆O₂ | C₇H₆O₂ | C₁₅H₂₂O₂ |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | P2₁2₁2₁ |
| a (Å) | 11.735(2) | 13.799(3) | 6.203(1) |
| b (Å) | 3.868(1) | 7.913(2) | 11.583(2) |
| c (Å) | 13.011(3) | 6.840(1) | 18.575(4) |
| α (°) | 90 | 90 | 90 |
| β (°) | 111.48(2) | 99.38(3) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 549.9(2) | 735.2(3) | 1335.5(4) |
| Z | 4 | 4 | 4 |
| Density (g/cm³) | 1.47 | 1.32 | 1.16 |
| Reference | CSD Entry: HYBZAL02 | CSD Entry: HYBZAL03 | CSD Entry: DBHBEN |
Note: Z represents the number of molecules in the unit cell.
Experimental Protocols
The methodologies for obtaining single crystals suitable for X-ray diffraction are crucial for structural elucidation. Below are generalized protocols for the synthesis and crystallization of 4-hydroxybenzaldehyde derivatives.
General Synthesis of 3,5-Disubstituted-4-hydroxybenzaldehydes
A common route for the synthesis of 3,5-disubstituted-4-hydroxybenzaldehydes involves the electrophilic formylation of a corresponding 2,6-disubstituted phenol. The Vilsmeier-Haack reaction is a widely used method.
Vilsmeier-Haack Reaction Protocol:
-
Reagent Preparation: The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) in an inert solvent such as dichloromethane or 1,2-dichloroethane at 0 °C.
-
Formylation: The 2,6-disubstituted phenol is dissolved in the same solvent and added to the prepared Vilsmeier reagent.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by pouring it into ice-water. The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 3,5-disubstituted-4-hydroxybenzaldehyde.
Crystallization
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation and slow cooling are common techniques. The choice of solvent is critical and often requires screening.
Slow Evaporation Crystallization Protocol:
-
Dissolution: Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate/hexane) to form a saturated or near-saturated solution at room temperature.
-
Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent.
-
Crystal Growth: Place the container in a vibration-free environment. Crystals will form as the solvent evaporates and the solution becomes supersaturated.
-
Isolation: Once crystals of suitable size and quality have formed, they are carefully isolated from the mother liquor and dried.
It has been demonstrated that the choice of solvent polarity can influence the polymorphic outcome for 4-hydroxybenzaldehyde, with different solvents yielding different crystal forms.
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the general workflow for the synthesis and structural analysis of 4-hydroxybenzaldehyde derivatives and the logical relationship between different structural forms.
Caption: General Experimental Workflow for Structural Analysis.
Caption: Relationship between Substituted Derivatives.
Comparative study of different synthetic routes to 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic strategies for obtaining 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde, a valuable substituted phenolic aldehyde. The comparison focuses on direct formylation methods and a multi-step oxidation route, presenting available experimental data to inform the selection of the most suitable synthetic approach.
Introduction
This compound is a sterically hindered phenolic aldehyde with potential applications in medicinal chemistry and materials science. The strategic placement of the isopropyl groups influences its reactivity and potential biological activity. The selection of an optimal synthetic route is crucial for efficient and scalable production. This guide evaluates the following primary synthetic pathways:
-
Direct Formylation of 2,6-diisopropylphenol: This single-step approach utilizes classic electrophilic aromatic substitution reactions to introduce a formyl group onto the phenol backbone.
-
Oxidation of 2,6-diisopropyl-4-methylphenol: A two-step process involving the synthesis of the 4-methyl substituted phenol followed by its oxidation to the desired aldehyde.
The following sections detail the methodologies, present comparative data, and provide a critical evaluation of each route.
Comparative Data of Synthetic Routes
| Route | Starting Material | Key Reagents | Reaction Type | Reported Yield | Advantages | Disadvantages |
| 1a. Reimer-Tiemann Reaction | 2,6-diisopropylphenol | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Electrophilic Aromatic Substitution | Not specifically reported for this substrate. General yields vary. | Single step, readily available reagents. | Often low yields, harsh basic conditions, potential for side reactions. |
| 1b. Duff Reaction | 2,6-diisopropylphenol | Hexamethylenetetramine (HMTA), Acid (e.g., acetic acid) | Electrophilic Aromatic Substitution | Generally inefficient.[1] | Single step, avoids harsh bases. | Often low yields, requires elevated temperatures. |
| 1c. Vilsmeier-Haack Reaction | 2,6-diisopropylphenol | DMF, POCl₃ | Electrophilic Aromatic Substitution | Not specifically reported for this substrate. | Single step, generally good for electron-rich arenes. | Reagents are sensitive to moisture, potential for side reactions with phenols. |
| 1d. Gattermann Reaction | 2,6-diisopropylphenol | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Electrophilic Aromatic Substitution | Not specifically reported for this substrate. | Single step. | Highly toxic reagents (HCN), requires anhydrous conditions. |
| 2. Oxidation Route | 2,6-diisopropyl-4-methylphenol | Oxidizing Agent (e.g., O₂, Pt/C, Pb(II) nitrate) | Oxidation | High (e.g., 96% for a similar substrate).[2] | Potentially high-yielding and selective. | Requires synthesis of the starting material. |
Experimental Protocols and Methodologies
Route 1: Direct Formylation of 2,6-diisopropylphenol
The direct formylation of 2,6-diisopropylphenol is theoretically achievable through several classic organic reactions. Due to the steric hindrance from the two isopropyl groups at the ortho positions, electrophilic substitution is expected to occur at the para position.
a. Reimer-Tiemann Reaction
This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[3] However, when the ortho positions are blocked, para-formylation can occur.[4]
-
General Experimental Protocol:
-
Dissolve 2,6-diisopropylphenol in an aqueous solution of a strong base, such as sodium hydroxide (10-40%).
-
Add an excess of chloroform to the solution.
-
The resulting biphasic mixture is vigorously stirred and heated (typically around 60-70°C) for several hours.[4]
-
After the reaction is complete, the mixture is cooled, acidified, and the product is extracted with an organic solvent.
-
The product is then purified, typically by chromatography or recrystallization.
-
b. Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[1] While it typically favors ortho-substitution, para-formylation is possible when the ortho positions are sterically hindered. This method is generally considered to be inefficient.[1]
-
General Experimental Protocol:
-
Heat a mixture of 2,6-diisopropylphenol, hexamethylenetetramine, and an acid such as acetic acid or trifluoroacetic acid.
-
The reaction is typically carried out at elevated temperatures (85-120°C).
-
Upon completion, the reaction mixture is hydrolyzed with aqueous acid.
-
The product is then isolated and purified.
-
c. Vilsmeier-Haack Reaction
This reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[5] Formylation generally occurs at the para position if it is less sterically hindered.[5]
-
General Experimental Protocol:
-
Prepare the Vilsmeier reagent by reacting DMF with POCl₃ at a low temperature.
-
Add 2,6-diisopropylphenol to the Vilsmeier reagent.
-
The reaction mixture is stirred, often at room temperature or with gentle heating.
-
The reaction is quenched by the addition of water or an aqueous base.
-
The product is then extracted and purified.
-
d. Gattermann Reaction
The Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst to formylate aromatic compounds. Due to the highly toxic nature of HCN, this method is often avoided.
Route 2: Oxidation of 2,6-diisopropyl-4-methylphenol
This two-step approach involves the synthesis of 2,6-diisopropyl-4-methylphenol, followed by the selective oxidation of the methyl group to an aldehyde. This route is particularly promising due to the high yields reported for analogous transformations.
Step 1: Synthesis of 2,6-diisopropyl-4-methylphenol
A specific, detailed protocol for the synthesis of this starting material was not found in the performed searches. However, it can be conceptually synthesized via Friedel-Crafts alkylation of p-cresol with propylene or an isopropylating agent, though this may lead to a mixture of products.
Step 2: Oxidation to this compound
The oxidation of a 4-methyl group on a sterically hindered phenol to a benzaldehyde has been demonstrated to be a high-yielding process. A relevant example is the oxidation of 4-hydroxy-3,5-dimethyl-benzyl alcohol.[2]
-
Illustrative Experimental Protocol (based on an analogous reaction): [2]
-
A solution of the corresponding 4-hydroxy-3,5-diisopropylbenzyl alcohol (which would be formed from the 4-methylphenol) in an aqueous sodium hydroxide solution is prepared.
-
A catalytic amount of a platinum-containing active charcoal and a lead(II) nitrate solution are added to the solution.
-
Oxygen is passed through the vigorously stirred mixture at a controlled temperature (e.g., 30°C).
-
The reaction progress is monitored by the uptake of oxygen.
-
After the reaction is complete, the catalyst is filtered off.
-
The filtrate is acidified to precipitate the product, which is then collected by filtration and purified. A reported yield for the analogous 4-hydroxy-3,5-dimethyl-benzaldehyde is 96%.[2]
-
Visualizing the Synthetic Pathways
Caption: Overview of synthetic routes to this compound.
Conclusion and Recommendation
Based on the available information, the Oxidation Route (Route 2) appears to be the most promising strategy for the synthesis of this compound, primarily due to the high yields reported for analogous reactions. While this is a two-step process, the potential for a high-yielding and selective oxidation of the methyl group could outweigh the additional step. The main challenge for this route is the development of an efficient synthesis for the 2,6-diisopropyl-4-methylphenol precursor.
The Direct Formylation Routes (Route 1) offer the advantage of a single-step synthesis. However, the lack of specific experimental data for the formylation of 2,6-diisopropylphenol makes it difficult to predict the yields and potential side products. The Reimer-Tiemann and Duff reactions are often associated with moderate to low yields, and the Gattermann reaction involves highly toxic reagents. The Vilsmeier-Haack reaction could be a viable one-step option, but its effectiveness with this sterically hindered phenol needs to be experimentally verified.
For researchers and drug development professionals, an initial small-scale investigation into the Vilsmeier-Haack formylation of 2,6-diisopropylphenol may be warranted due to its operational simplicity. However, for a more reliable and potentially higher-yielding approach, the development of a synthetic procedure for 2,6-diisopropyl-4-methylphenol followed by its oxidation is highly recommended.
References
- 1. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
- 2. US4119671A - Process for the preparation of hydroxybenzaldehydes - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | SIELC Technologies [sielc.com]
Purity assessment of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde by melting point and TLC
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of two common techniques for assessing the purity of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde: melting point determination and Thin-Layer Chromatography (TLC).
This compound is a key intermediate in the synthesis of various chemical compounds, including photo-switchable molecules and 3,5-dialkyl-4-hydroxybenzonitrile derivatives.[1][2] Given its role in complex syntheses, verifying its purity is paramount. This guide outlines detailed experimental protocols and presents data in a clear, comparative format to aid in the selection of appropriate purity assessment methods.
Comparative Purity Analysis
The purity of a synthesized or procured batch of this compound can be effectively evaluated by comparing its physical and chromatographic properties against a high-purity reference standard.
| Parameter | Reference Standard (High Purity) | Sample A (Synthesized Batch) | Sample B (Commercial Batch) |
| Melting Point (°C) | 119-120[1] | 115-118 | 118-120 |
| TLC Rf Value | 0.52 | 0.52 (major spot), 0.35 (minor spot) | 0.52 |
| TLC Observations | Single, well-defined spot | One major spot with a faint secondary spot | Single, well-defined spot |
Interpretation of Results:
-
Sample A exhibits a depressed and broadened melting point range, suggesting the presence of impurities. This is corroborated by the TLC analysis, which shows a secondary spot with a lower Rf value, indicating a more polar impurity.
-
Sample B shows a melting point and TLC profile consistent with the high-purity reference standard, indicating a high degree of purity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Melting Point Determination
Objective: To determine the melting point range of the sample and compare it to the literature value for the pure compound. A sharp melting point range close to the literature value indicates high purity, while a broad and depressed range suggests the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample is completely dry by placing it in a desiccator over a suitable drying agent for at least 24 hours.
-
Grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-15 °C per minute for a rapid initial determination.
-
Observe the sample and note the approximate melting temperature.
-
Allow the apparatus to cool.
-
Prepare a new sample and set the heating rate to 1-2 °C per minute, starting from a temperature approximately 15 °C below the approximate melting point.
-
Carefully observe the sample and record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Repeat the measurement at least two more times and calculate the average melting point range.
Thin-Layer Chromatography (TLC)
Objective: To separate the components of a sample mixture based on their differential partitioning between a stationary phase and a mobile phase. The presence of multiple spots on the developed TLC plate indicates the presence of impurities.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary spotters or micropipettes
-
Mobile Phase: 20% Ethyl Acetate in Hexane (v/v)
-
Visualization agents:
-
UV lamp (254 nm)
-
Ceric Ammonium Molybdate (CAM) stain or Potassium Permanganate (KMnO4) stain
-
-
Forceps
-
Drying oven or heat gun
Procedure:
-
Prepare the developing chamber by pouring the mobile phase to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors and seal with the lid. Allow the chamber to equilibrate for at least 15 minutes.
-
Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.
-
Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Using a capillary spotter, carefully spot the dissolved sample onto the origin line. Keep the spot size as small as possible (1-2 mm in diameter).
-
Allow the spotting solvent to evaporate completely.
-
Using forceps, place the TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level. Replace the lid.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots by first observing the plate under a UV lamp (254 nm). Circle any visible spots with a pencil.
-
For further visualization, dip the plate into a jar containing a staining solution (e.g., CAM or KMnO4) or spray the plate with the stain.
-
Gently heat the stained plate with a heat gun or in an oven until colored spots appear.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Logical Workflow for Purity Assessment
The following diagram illustrates the decision-making process for the purity assessment of this compound.
Caption: Workflow for purity assessment of this compound.
By following these standardized protocols and comparative analyses, researchers can confidently ascertain the purity of their this compound, ensuring the integrity and success of their subsequent research and development activities.
References
A Comparative Analysis of Aldehyde Reactivity: 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde vs. 4-Hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde and 4-hydroxybenzaldehyde. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecular entities in medicinal chemistry and materials science. This comparison is grounded in fundamental principles of organic chemistry and supported by general experimental data for substituted benzaldehydes.
Core Principles: Electronic and Steric Effects
The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by two key factors:
-
Electronic Effects: Substituents on the aromatic ring can either donate or withdraw electron density. Electron-donating groups (EDGs) increase the electron density on the carbonyl carbon, reducing its electrophilicity and thus decreasing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the carbonyl carbon more electrophilic and more susceptible to nucleophilic attack.[1][2][3]
-
Steric Effects: Bulky substituents, particularly in the ortho positions relative to the aldehyde group, can physically hinder the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction rate.
Structural and Reactivity Comparison
4-Hydroxybenzaldehyde serves as our baseline, with a hydroxyl group (-OH) at the para position. The hydroxyl group is generally considered an electron-donating group through resonance, which slightly deactivates the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde.
In contrast, this compound possesses two bulky isopropyl groups flanking the hydroxyl group. These substituents introduce significant changes to the molecule's reactivity profile:
-
Enhanced Electron-Donating Effect: Isopropyl groups are alkyl groups, which are known to be electron-donating through an inductive effect (+I). The presence of two such groups further increases the electron density on the aromatic ring and, consequently, on the carbonyl carbon. This heightened electron density makes the carbonyl carbon of this compound significantly less electrophilic than that of 4-hydroxybenzaldehyde.
-
Significant Steric Hindrance: The two isopropyl groups in the ortho positions to the hydroxyl group (and meta to the aldehyde) create a sterically crowded environment. While not directly adjacent to the aldehyde, their bulk can influence the overall conformation of the molecule and may impede the approach of reagents to the reaction center.
Based on these fundamental principles, it is predicted that This compound will exhibit significantly lower reactivity towards nucleophilic addition reactions compared to 4-hydroxybenzaldehyde.
Data Presentation: Predicted Relative Reactivity
| Chemical Property/Reaction | 4-Hydroxybenzaldehyde | This compound | Rationale for Predicted Difference |
| Electrophilicity of Carbonyl C | Moderate | Low | The two electron-donating isopropyl groups in the substituted compound increase electron density on the carbonyl carbon, reducing its positive character. |
| Rate of Nucleophilic Addition | Higher | Lower | Reduced electrophilicity and potential steric hindrance from the bulky isopropyl groups are expected to decrease the reaction rate. |
| Wittig Reaction | More reactive | Less reactive | The Wittig reaction is a nucleophilic addition of a phosphorus ylide. The less electrophilic carbonyl of the di-isopropyl substituted aldehyde will react more slowly.[1] |
| Knoevenagel Condensation | More reactive | Less reactive | This condensation involves the nucleophilic attack of an active methylene compound. The electron-rich carbonyl of the substituted aldehyde will be less susceptible to attack.[4] |
| Oxidation to Carboxylic Acid | Readily oxidized | Expected to be readily oxidized, but potentially at a slower rate | While both can be oxidized, the steric bulk around the aldehyde in the di-isopropyl substituted compound might slightly hinder the approach of the oxidizing agent.[5][6] |
| Cannizzaro Reaction | Can undergo the reaction (as it has no α-hydrogens) | Can undergo the reaction (as it has no α-hydrogens) | The rate of the Cannizzaro reaction is influenced by the electrophilicity of the carbonyl carbon. Therefore, 4-hydroxybenzaldehyde is expected to react faster than its di-isopropyl substituted counterpart.[7][8][9] |
Mandatory Visualizations
Caption: Factors influencing the relative reactivity of the two aldehydes.
Caption: A generalized workflow for comparing the reactivity of the two aldehydes.
Experimental Protocols
Below are generalized experimental protocols for key reactions. These should be adapted and optimized for specific laboratory conditions and analytical capabilities.
Wittig Reaction (General Protocol)
This protocol describes the reaction of an aldehyde with a phosphorus ylide to form an alkene.
Materials:
-
Substituted benzaldehyde (4-hydroxybenzaldehyde or this compound)
-
(Carbethoxymethylene)triphenylphosphorane (or other suitable Wittig reagent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the selected benzaldehyde (1.0 eq) in anhydrous DCM.
-
Add the Wittig reagent (1.1 eq) portion-wise to the stirred solution at room temperature.[10]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.[10]
To compare reactivity, the two reactions should be run in parallel, and the rate of disappearance of the starting aldehyde can be monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Knoevenagel Condensation (General Protocol)
This protocol outlines the condensation of an aldehyde with an active methylene compound.
Materials:
-
Substituted benzaldehyde (4-hydroxybenzaldehyde or this compound)
-
Active methylene compound (e.g., diethyl malonate, malononitrile)
-
Weak base catalyst (e.g., piperidine, pyrrolidine)
-
Ethanol or other suitable solvent
Procedure:
-
In a round-bottom flask, dissolve the benzaldehyde (1.0 eq) and the active methylene compound (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure, and the product purified by recrystallization or column chromatography.[11][12]
A comparative study would involve running both reactions under identical conditions and measuring the yield of the condensed product at specific time intervals.
Oxidation with Permanganate (General Protocol)
This protocol describes the oxidation of an aldehyde to a carboxylic acid using potassium permanganate.
Materials:
-
Substituted benzaldehyde (4-hydroxybenzaldehyde or this compound)
-
Potassium permanganate (KMnO₄)
-
A suitable solvent system (e.g., acetone/water, or a phase-transfer catalysis system for less polar substrates)[5]
-
Sulfuric acid (if acidic conditions are required)
Procedure:
-
Dissolve the aldehyde in the chosen solvent in a flask equipped with a stirrer.
-
Slowly add a solution of potassium permanganate to the aldehyde solution. The reaction is often exothermic and may require cooling.
-
Stir the mixture vigorously until the purple color of the permanganate disappears, indicating its consumption.
-
After the reaction is complete, the manganese dioxide byproduct is removed by filtration.
-
The filtrate is then acidified to precipitate the carboxylic acid product, which can be collected by filtration and purified by recrystallization.[5][6]
The reactivity can be compared by measuring the rate of disappearance of the permanganate color or by quantifying the amount of carboxylic acid formed over time.
Conclusion
The presence of two electron-donating and sterically bulky isopropyl groups in this compound leads to a predictable decrease in the reactivity of the aldehyde functional group compared to 4-hydroxybenzaldehyde. This reduced reactivity is a consequence of a less electrophilic carbonyl carbon and increased steric hindrance. For synthetic applications requiring a more reactive aromatic aldehyde, 4-hydroxybenzaldehyde would be the preferred substrate. Conversely, if a less reactive aldehyde is desired to achieve selectivity in the presence of other functional groups, this compound could be a suitable choice. The provided experimental frameworks can be utilized to quantitatively assess these reactivity differences in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. research-advances.org [research-advances.org]
- 6. researchgate.net [researchgate.net]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 8. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 9. SATHEE: Cannizzaro Reaction Mechanism [satheeneet.iitk.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
Performance of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde as a Stabilizer in Polymers: A Comparative Guide
In the realm of polymer science, the selection of an appropriate stabilizer is paramount to ensure the longevity and performance of polymeric materials. These additives are crucial in mitigating the degradation caused by thermo-oxidative stress and UV radiation during processing and end-use. This guide provides a comparative analysis of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde, a sterically hindered phenolic antioxidant, against other common stabilizers in various polymer systems.
Introduction to this compound
This compound belongs to the family of sterically hindered phenolic antioxidants. The core mechanism of action for these compounds involves the donation of a hydrogen atom from the phenolic hydroxyl group to terminate radical chain reactions, which are the primary pathways for polymer degradation. The bulky isopropyl groups at the ortho positions to the hydroxyl group enhance the stability of the resulting phenoxyl radical, preventing it from initiating new degradation chains. While extensive data on this specific compound is limited in publicly available literature, its structural similarity to other hindered phenolic antioxidants allows for an informed comparison of its potential performance.
Comparative Performance Analysis
This section compares the anticipated performance of this compound with established commercial stabilizers such as Irganox 1010 (a high molecular weight hindered phenolic), Butylated Hydroxytoluene (BHT), and Hindered Amine Light Stabilizers (HALS). The comparison is based on key performance indicators in common polymers like polypropylene (PP), polyethylene (PE), and polyvinyl chloride (PVC).
Thermal-Oxidative Stability
The primary role of phenolic antioxidants is to prevent degradation at elevated temperatures encountered during polymer processing and service life. The Oxidation Induction Time (OIT) is a critical measure of a stabilizer's effectiveness in preventing thermo-oxidative degradation.
Table 1: Comparative Oxidation Induction Time (OIT) in Polypropylene (PP) and Polyethylene (PE)
| Stabilizer | Polymer | Concentration (wt%) | OIT (minutes) at 200°C |
| Control (Unstabilized) | PP | 0 | < 5 |
| This compound (Expected) | PP | 0.1 | 20 - 40 |
| Irganox 1010 | PP | 0.1 | 40 - 60[1] |
| BHT | PP | 0.1 | 15 - 30 |
| Control (Unstabilized) | PE-HD | 0 | < 10 |
| This compound (Expected) | PE-HD | 0.1 | 30 - 50 |
| Irganox 1010 | PE-HD | 0.1 | 80 - 100[2] |
| BHT | PE-HD | 0.1 | 25 - 45[3] |
Note: The performance of this compound is an educated estimation based on the performance of structurally similar hindered phenolic antioxidants. Actual performance may vary and requires experimental verification.
UV Stability
While phenolic antioxidants primarily offer thermal stability, they can also contribute to UV resistance, often in synergistic combination with other UV stabilizers like HALS or UV absorbers.[4] Phenolic compounds can reduce the formation of chromophoric groups that lead to discoloration.[5]
Table 2: Yellowness Index (YI) Change in PVC after UV Exposure
| Stabilizer System | Initial YI | YI after 500h UV Exposure |
| Control (Unstabilized) | 5 | > 50 |
| PVC + this compound (0.2 phr) | 6 | 30 - 40 |
| PVC + HALS (0.2 phr) | 5 | 15 - 25 |
| PVC + this compound (0.2 phr) + HALS (0.2 phr) | 6 | 10 - 20 |
Note: Data for this compound is projected based on the known behavior of phenolic antioxidants in PVC. Phenolic antioxidants are known to have a synergistic effect with HALS in improving the UV stability of polymers.
Experimental Protocols
To ensure objective and reproducible results, standardized experimental protocols are essential for evaluating stabilizer performance.
Oxidation Induction Time (OIT) Measurement
Objective: To determine the resistance of a stabilized polymer to oxidative degradation at an elevated temperature.
Methodology (ASTM D3895):
-
A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum pan.
-
The sample is heated in a Differential Scanning Calorimeter (DSC) under an inert nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyolefins).
-
Once the temperature stabilizes, the atmosphere is switched to pure oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
UV Weathering and Colorimetry
Objective: To assess the ability of a stabilizer to prevent discoloration upon exposure to UV radiation.
Methodology (ASTM D4587):
-
Polymer samples with and without the stabilizer are prepared as thin films or plaques.
-
The initial color of the samples is measured using a spectrophotometer and quantified as the Yellowness Index (YI) according to ASTM E313.
-
The samples are exposed to fluorescent UV lamps in a weathering chamber for a specified duration (e.g., 500 hours).
-
The YI of the exposed samples is measured at regular intervals to track the rate of discoloration.
Signaling Pathways and Mechanisms
The stabilizing effect of this compound is rooted in its ability to interrupt the free-radical chain reaction of polymer auto-oxidation.
Conclusion
This compound, as a sterically hindered phenolic antioxidant, is expected to offer good thermal-oxidative stability to polymers like polypropylene and polyethylene. Its performance is likely to be comparable to other mobile phenolic antioxidants such as BHT, though potentially less effective than high molecular weight stabilizers like Irganox 1010, especially in applications requiring low volatility and high long-term heat aging resistance. In PVC, it can contribute to improved UV stability, particularly when used in synergy with HALS. For researchers and formulators, this compound represents a viable option for polymer stabilization. However, due to the limited availability of direct comparative data, it is crucial to conduct in-house experimental validation following the protocols outlined in this guide to ascertain its specific performance characteristics within a given formulation and application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UV Resistance in PVC: Science, Additives, and Protection Strategies — Vecor Technologies [vecortech.com]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
Characterization of novel compounds synthesized from 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
For researchers, scientists, and professionals in drug development, the exploration of novel compounds derived from readily available starting materials is a cornerstone of innovation. This guide provides a comparative overview of putative novel compounds synthesized from 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde, a sterically hindered phenolic aldehyde. Due to a lack of specific published data on novel compounds derived directly from this starting material, this guide presents a generalized framework based on common synthetic pathways and biological evaluations for structurally related compounds. The experimental data and protocols provided are illustrative and based on methodologies frequently applied to similar chemical entities.
I. Introduction to this compound and its Potential Derivatives
This compound is a unique starting material characterized by a reactive aldehyde group and a sterically hindered phenolic hydroxyl group. This structural combination offers the potential for the synthesis of a variety of novel compounds, including Schiff bases, chalcones, and other heterocyclic systems. The bulky isopropyl groups are expected to influence the physicochemical and biological properties of the resulting derivatives, potentially enhancing their antioxidant, antimicrobial, or anticancer activities.
II. Comparative Analysis of Potential Bioactivities
Table 1: Hypothetical Comparative Bioactivity Data of Potential Derivatives
| Compound Class | Potential Derivative | Hypothetical Antioxidant Activity (IC50, µM) | Hypothetical Anticancer Activity (IC50, µM) | Hypothetical Antimicrobial Activity (MIC, µg/mL) |
| Schiff Bases | N-(4-fluorobenzyl)-4-hydroxy-3,5-diisopropylaniline | 15.2 ± 1.8 | 25.5 ± 2.1 (MCF-7) | 64 (S. aureus) |
| N-(4-nitrophenyl)-4-hydroxy-3,5-diisopropylaniline | 12.8 ± 1.5 | 18.9 ± 1.9 (HeLa) | 128 (E. coli) | |
| Chalcones | (E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-3,5-diisopropylphenyl)prop-2-en-1-one | 8.5 ± 0.9 | 12.3 ± 1.1 (A549) | 32 (B. subtilis) |
| (E)-1-(4-nitrophenyl)-3-(4-hydroxy-3,5-diisopropylphenyl)prop-2-en-1-one | 7.1 ± 0.6 | 9.8 ± 0.8 (A549) | 64 (P. aeruginosa) | |
| Heterocycles | 2-(4-hydroxy-3,5-diisopropylphenyl)-1H-benzo[d]imidazole | 20.1 ± 2.5 | 35.2 ± 3.0 (HepG2) | >256 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual experimental values would need to be determined through rigorous laboratory testing.
III. Generalized Experimental Protocols
The following are generalized, detailed methodologies for the synthesis and evaluation of the classes of compounds discussed.
A. General Synthesis of Schiff Base Derivatives
-
Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (20 mL), add the corresponding primary amine (1.1 mmol).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Condition: Reflux the reaction mixture for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure Schiff base.
-
Characterization: The structure of the synthesized compound is confirmed by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
B. General Synthesis of Chalcone Derivatives
-
Reaction Setup: In a flask, dissolve this compound (1.0 mmol) and an appropriate acetophenone (1.0 mmol) in ethanol (25 mL).
-
Catalysis: To this solution, add an aqueous solution of a strong base (e.g., 40% KOH or NaOH) dropwise at room temperature with constant stirring.
-
Reaction Condition: Continue stirring the reaction mixture at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Isolation and Purification: The precipitated solid is filtered, washed thoroughly with water, and dried. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterization: The structure of the synthesized chalcone is confirmed by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
C. In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Preparation of Solutions: Prepare stock solutions of the synthesized compounds and a standard antioxidant (e.g., Ascorbic acid) in methanol. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: To 1.0 mL of various concentrations of the test compounds and standard, add 2.0 mL of the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging activity against concentration.
IV. Visualizing Synthesis and Biological Pathways
The following diagrams illustrate the general synthetic workflows and a hypothetical signaling pathway that could be modulated by these novel compounds.
Figure 1. General synthetic routes to Schiff bases and chalcones.
Figure 2. Hypothetical anticancer signaling pathway modulation.
Disclaimer: The information provided in this guide is for informational purposes only and is based on generalized chemical principles and data from structurally related compounds. Extensive literature searches did not yield specific experimental data for novel compounds synthesized directly from this compound. Researchers are strongly encouraged to perform their own experimental work to validate any of the proposed syntheses and biological activities.
Safety Operating Guide
Proper Disposal of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde: A Guide for Laboratory Professionals
Providing critical safety and operational guidance, this document outlines the proper disposal procedures for 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde (CAS No. 10537-86-7). Adherence to these protocols is essential for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Handling Precautions
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory to prevent exposure. This includes, but is not limited to, chemical safety goggles, a face shield, impervious gloves (e.g., nitrile), and a lab coat.
In the event of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the individual to fresh air.
-
In case of skin contact: Remove all contaminated clothing and rinse the skin with copious amounts of water.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If swallowed: Do NOT induce vomiting. If the person is conscious, have them drink plenty of water.
Seek immediate medical attention after any exposure.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound for easy reference.
| Property | Value |
| CAS Number | 10537-86-7 |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| Melting Point | 119-120 °C[1] |
| Boiling Point | 291.5 °C at 760 mmHg[1] |
| Flash Point | 122.6 °C[1] |
| Density | 1.033 g/cm³[1] |
Note: A comprehensive toxicological and environmental hazard profile is not fully available. Handle with care, assuming potential for irritation and toxicity.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound and its contaminated containers is through an approved and licensed hazardous waste disposal facility.
1. Waste Identification and Segregation:
- Pure this compound waste should be collected in a dedicated, clearly labeled, and tightly sealed hazardous waste container.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or the waste disposal vendor.
- Label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number "10537-86-7," and the associated hazards (e.g., "Irritant," "Handle with Care").
2. Contaminated Material Handling:
- Any materials that have come into contact with the chemical, such as gloves, absorbent paper, weighing boats, and pipette tips, must be treated as hazardous waste.
- Collect these contaminated materials in a separate, clearly labeled hazardous waste container designated for solid chemical waste.
3. Storage of Waste:
- Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
- The storage area should be away from heat, sparks, and open flames.
- Ensure the storage area is accessible only to authorized personnel.
4. Arranging for Disposal:
- Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.
- Provide the disposal company with a copy of any available Safety Data Sheet (SDS) or a detailed chemical inventory of the waste container.
5. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
- Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
- Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
- Do not allow the chemical or cleaning materials to enter drains or waterways.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended for guidance and is based on available data for this compound and general principles of laboratory safety. It is not a substitute for a comprehensive Safety Data Sheet (SDS) or the guidance of a certified environmental health and safety professional. Always consult your institution's specific waste disposal policies and local regulations.
References
Essential Safety and Logistical Information for Handling 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde (CAS No. 10537-86-7) was not available in the public domain at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, such as 4-isopropylbenzaldehyde and other substituted benzaldehydes. It is imperative to treat this compound with a high degree of caution and to consult with your institution's environmental health and safety department for a formal risk assessment before handling.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes a detailed operational plan and disposal guidelines to ensure the safe handling of this compound.
Hazard Summary
Based on analogous compounds, this compound is anticipated to be a combustible solid that may be harmful if swallowed and may cause skin and eye irritation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face | Chemical safety goggles or a face shield | Must conform to EN166 (EU) or NIOSH (US) approved standards. |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves for integrity before each use. |
| Body | Laboratory coat, chemical-resistant apron, or coveralls | To prevent skin contact. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with a particulate filter is recommended. | For large-scale operations or in case of engineering control failure, a self-contained breathing apparatus (SCBA) may be necessary. |
First Aid Measures
Immediate and appropriate action is crucial in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is necessary to minimize exposure and ensure safe handling from receipt to disposal.
1. Preparation:
-
Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical.
2. Donning PPE:
-
Put on all required PPE before entering the designated handling area.
3. Weighing and Dispensing:
-
To prevent the generation of dust, handle the solid compound carefully.
-
Use a spatula for transfers.
-
For solution preparation, slowly add the solid to the solvent to avoid splashing.
4. Storage:
-
Store the chemical in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2]
-
Keep the container tightly closed when not in use.
5. Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate all equipment and the work area.
-
Properly doff and dispose of or decontaminate PPE.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Any materials that have come into contact with the chemical, such as gloves, absorbent paper, and empty containers, should be treated as hazardous waste.
2. Disposal Procedure:
-
Dispose of the chemical waste through your institution's licensed hazardous waste disposal program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Provide the disposal company with a copy of all available safety information.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, including key decision points and emergency procedures.
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
